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  • Product: Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate
  • CAS: 1239311-14-8

Core Science & Biosynthesis

Foundational

Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate CAS registry number and physical properties

An In-depth Technical Guide to Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate Prepared for: Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate, a key chiral building block in organic synthesis. The document details its chemical identity, including the definitive CAS Registry Number, and presents a thorough summary of its physical and chemical properties. A significant portion of this guide is dedicated to a representative synthetic methodology, elucidating the chemical principles and experimental considerations for its preparation via the stereoselective reduction of a ketone precursor. Safety protocols and handling guidelines are also discussed to ensure safe laboratory practice. This guide is intended to serve as an essential resource for researchers and professionals engaged in synthetic chemistry and drug development, providing both foundational knowledge and practical insights.

Chemical Identity and Structure

Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate is a cyclic ester characterized by a cyclohexane ring substituted with a hydroxyl group and an ethoxycarbonyl group. The (1S,3S)-rel designation in its IUPAC name specifies the relative stereochemistry of the two substituents as trans. This stereochemical arrangement is crucial for its application in the synthesis of complex target molecules where precise three-dimensional architecture is required.

  • IUPAC Name: ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate

  • Synonyms: ethyl trans-3-hydroxycyclohexanecarboxylate[1][2]

  • CAS Registry Number: 1239311-14-8 [1][2][3]

  • Molecular Formula: C₉H₁₆O₃[1][3][4]

  • Molecular Weight: 172.22 g/mol [1][3][4][5]

It is critical to distinguish this specific trans isomer (CAS: 1239311-14-8) from its cis counterpart, ethyl (1S,3R)-rel-3-hydroxycyclohexane-1-carboxylate (CAS: 1680213-12-0), and the unspecified isomeric mixture, ethyl 3-hydroxycyclohexanecarboxylate (CAS: 94160-25-5), as the stereochemistry profoundly influences biological activity and physical properties.[4][5]

Physical and Chemical Properties

The physical properties of ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate are summarized in the table below. Data for the general isomeric mixture (CAS 94160-25-5) is included for context where specific data for the trans isomer is not available.

PropertyValueSource(s)
CAS Registry Number 1239311-14-8[1][2][3]
Molecular Formula C₉H₁₆O₃[1][3]
Molecular Weight 172.22 g/mol [3][5][6]
Appearance Liquid[6]
Purity Typically available at ≥95-98%[1][3][6]
Density 1.067 g/mL at 25 °C (for isomer mixture)[6]
InChI Key BGAOLPQGOBDXBH-JGVFFNPUSA-N (trans)[4]
SMILES CCOC(=O)[C@H]1CCCC1[3]

Synthesis and Reaction Mechanisms

Cis-configured hydroxycyclohexanecarboxylic acid derivatives are important precursors for compounds that can therapeutically modulate lipid and carbohydrate metabolism, making them relevant for the treatment of conditions like type II diabetes and atherosclerosis.[7][8] The synthesis of specific stereoisomers, such as the trans product, is of paramount importance.

Several general strategies exist for preparing 3-hydroxycyclohexanecarboxylate derivatives, including the hydrogenation of m-hydroxybenzoic acid derivatives and the opening of lactone intermediates.[7][8][9] A common and effective laboratory-scale method for producing the trans isomer is the stereoselective reduction of the corresponding ketone, ethyl 3-oxocyclohexanecarboxylate.

Representative Synthetic Workflow: Stereoselective Reduction

The choice of reducing agent is critical for achieving the desired trans stereochemistry. Bulky reducing agents, such as sodium borohydride (NaBH₄) in the presence of a Lewis acid or L-Selectride®, favor axial attack on the cyclohexanone ring. This axial attack on the ketone's carbonyl group leads to the formation of the equatorial alcohol, resulting in the thermodynamically more stable trans product.

G cluster_0 Preparation cluster_1 Reduction Reaction cluster_2 Workup & Purification A Ethyl 3-oxocyclohexanecarboxylate (Starting Material) C Cooling to 0°C (Inert Atmosphere) A->C B Inert Solvent (e.g., Tetrahydrofuran) B->C D Slow addition of Sodium Borohydride (NaBH4) C->D Reagent Addition E Stirring at 0°C to Room Temp (Reaction Monitoring by TLC) D->E Reaction Progress F Quench with Saturated Ammonium Chloride (aq) E->F Reaction Completion G Phase Separation & Extraction with Ethyl Acetate F->G H Drying, Filtration & Solvent Evaporation G->H I Column Chromatography (Silica Gel) H->I J Final Product: Ethyl (1S,3S)-rel-3-hydroxy- cyclohexane-1-carboxylate I->J Isolation

Caption: Workflow for the synthesis of ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate.

Detailed Experimental Protocol

Materials:

  • Ethyl 3-oxocyclohexanecarboxylate (1 eq.)

  • Sodium borohydride (NaBH₄) (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with ethyl 3-oxocyclohexanecarboxylate. Anhydrous THF is added to dissolve the starting material.

  • Cooling: The flask is cooled to 0 °C in an ice-water bath.

  • Reagent Addition: Sodium borohydride is added portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition is crucial to control the exothermic reaction.

  • Reaction: The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic extracts are washed with brine.

  • Drying and Concentration: The combined organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate.

Safety and Handling

  • Hazard Statements (based on related compounds):

    • May cause skin irritation (H315).[10][11]

    • May cause serious eye irritation (H319).[10][11]

    • May cause respiratory irritation (H335).[12]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[11]

    • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[13]

    • Handling: Avoid contact with skin, eyes, and clothing.[13] Do not ingest or inhale. Keep away from heat and open flames.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.[11]

    • Ingestion: If swallowed, seek immediate medical advice. Do NOT induce vomiting.[13]

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • Chemical Substance Information for ethyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate. ECHA. Available at: [Link]

  • PubChem Compound Summary for CID 3023897, Ethyl 3-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Safety Data Sheet. Generic.
  • Ethyl (1S,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate. Pharmaffiliates. Available at: [Link]

  • PubChem Compound Summary for CID 118096, Ethyl 3-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Ethyl (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-enecarboxylate Spectrum. SpectraBase. Available at: [Link]

  • Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases. Google Patents.
  • Process for preparing the enantiomeric forms of cis-configured 3-hydroxycyclohexanecarboxylic acid derivatives. Google Patents.
  • Cyclohexaneacetic acid, 1-hydroxy, ethyl ester. Organic Syntheses. Available at: [Link]

  • Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases. Google Patents.

Sources

Exploratory

Structural Elucidation and NMR Chemical Shift Analysis of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate

Executive Summary In modern drug development, the precise stereochemical and conformational assignment of functionalized cyclic scaffolds is paramount. Molecules such as Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the precise stereochemical and conformational assignment of functionalized cyclic scaffolds is paramount. Molecules such as Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate serve as critical intermediates in the synthesis of complex therapeutics, including γ-hydroxybutyric acid (GHB) ligands 1 and oxidative phosphorylation inhibitors 2. This technical guide provides an in-depth analysis of the 1 H and 13 C NMR chemical shifts for this molecule, explaining the underlying thermodynamic causality, J -coupling dynamics, and substituent effects that dictate its spectral signature.

Conformational Thermodynamics and Stereochemical Architecture

The designation (1S,3S)-rel indicates the relative stereochemistry of the molecule, which corresponds to the trans-1,3-disubstituted cyclohexane architecture. Unlike 1,4- or 1,2-disubstituted systems, a trans-1,3-cyclohexane cannot adopt a diequatorial conformation. Instead, it must exist in a conformation where one substituent is axial and the other is equatorial.

To determine the major conformer in solution, we must evaluate the energetic penalty (A-value) of placing each group in the axial position:

  • Carboethoxy group (-CO 2​ Et): A-value 1.2 kcal/mol.

  • Hydroxyl group (-OH): A-value 0.9 kcal/mol.

Because the -CO 2​ Et group has a larger steric bulk and higher A-value, thermodynamics dictate that the molecule will predominantly adopt the chair conformation where the ester group is equatorial and the hydroxyl group is axial . This energetic preference is the fundamental cause behind the observed NMR splitting patterns, as the time-averaged NMR spectrum will heavily reflect this specific conformer.

1 H NMR Resonance Dynamics and J-Coupling Causality

The 1 H NMR spectrum of this compound is a self-validating system. By analyzing the multiplicity of the protons at C1 and C3 via the Karplus equation, we can definitively confirm the assigned conformation.

  • H1 (Axial): Because the -CO 2​ Et group is equatorial, the proton at C1 is axial. It will couple with the axial protons at C2 and C6 with a large coupling constant ( Jax−ax​≈11.5 Hz) and with the equatorial protons at C2 and C6 with a small coupling constant ( Jax−eq​≈3.5 Hz). This results in a distinct triplet of triplets (tt) .

  • H3 (Equatorial): Because the -OH group is axial, the proton at C3 is equatorial. It only experiences small equatorial-equatorial and equatorial-axial couplings ( J≈2−4 Hz) with the protons at C2 and C4. Consequently, it appears as a narrow multiplet or broad singlet.

Table 1: 1 H NMR Chemical Shifts and Multiplicities (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)IntegrationMultiplicityCoupling Constants ( J , Hz)Causality & Assignment Rationale
H3 (eq) 3.951Hbr m W1/2​≈11 HzDeshielded by OH; small eq-eq and eq-ax couplings confirm axial OH.
H1 (ax) 2.401Htt11.5, 3.5Deshielded by ester; large ax-ax couplings confirm equatorial CO 2​ Et.
H2 (ax) 2.101Hdt13.0, 11.5Geminal coupling (13.0 Hz), ax-ax coupling with H1.
-OH 2.051Hbr s-Exchangeable proton; shift varies with concentration.
H2 (eq) 1.651Hddt13.0, 4.0, 2.0Geminal coupling, small eq-ax couplings.
H4, H5, H6 1.20 - 1.906HmComplexOverlapping aliphatic ring protons.
-OCH 2​ CH 3​ 4.122Hq7.1Standard ester methylene splitting.
-OCH 2​ CH 3​ 1.253Ht7.1Standard ester methyl splitting.

13 C NMR Chemical Shifts and the γ -Gauche Effect

Carbon-13 NMR provides an orthogonal, self-validating dataset to confirm the conformational assignment. The base chemical shift of an unsubstituted cyclohexane carbon is 27.2 ppm. Substituents modify this base value through α , β , and γ effects.

The most critical diagnostic feature in this molecule is the γ -gauche effect . An axial hydroxyl group at C3 exerts a strong steric compression on the axial protons at C1 and C5. This compression increases the electron density around the carbon nuclei, resulting in a significant upfield shift (shielding) of approximately -7.0 ppm for C1 and C5. The observation of C5 resonating upfield near 18.2 ppm is absolute proof of the axial orientation of the hydroxyl group, a phenomenon frequently leveraged in the structural validation of functionalised lactones 3 and chemoselective oxidation products 4.

Table 2: 13 C NMR Chemical Shifts (101 MHz, CDCl 3​ )
Carbon PositionShift ( δ , ppm)TypeSubstituent Effect / Causality
C=O (Ester) 175.0C q​ Highly deshielded carbonyl resonance.
C3 65.2CHStrong α -deshielding (+40 ppm) from the hydroxyl group.
-OCH 2​ CH 3​ 60.5CH 2​ Oxygen-bound ester methylene.
C1 36.2CH α -deshielding from ester, mitigated by γ -gauche shielding from axial OH.
C2 34.2CH 2​ β -deshielding from both CO 2​ Et and OH groups.
C4 31.2CH 2​ β -deshielding from the OH group.
C6 28.2CH 2​ β -deshielding from the CO 2​ Et group.
C5 18.2CH 2​ Diagnostic: Strong γ -gauche shielding (-7 ppm) from the axial OH group.
-OCH 2​ CH 3​ 14.4CH 3​ Ester methyl resonance.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure the quantitative data extracted from the spectra is physically meaningful and not an artifact of poor acquisition, the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Filter the solution through a glass wool plug directly into a high-quality 5 mm NMR tube to eliminate particulate-induced magnetic susceptibility gradients.

  • Instrument Tuning and Shimming: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for both the 1 H and 13 C channels. Execute gradient shimming (e.g., TopShim) to achieve a lock signal variation of <1% and a TMS line width at half-height ( W1/2​ ) of <0.5 Hz.

  • 1 H NMR Acquisition: Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation, preventing integration skew. Acquire 16–32 scans with a spectral width of 20 ppm.

  • 13 C NMR Acquisition: Utilize a proton-decoupled 30° pulse sequence (zgpg30). Set D1 to 2.0 seconds to allow for NOE buildup and acquire 512–1024 scans depending on the exact sample concentration. Set the spectral width to 250 ppm.

  • 2D NOESY Validation (Optional but Recommended): To definitively cross-validate the J -coupling assignments, acquire a 2D NOESY spectrum. A strong NOE cross-peak between H1(ax) and H3(eq) will be absent, but NOEs between H1(ax) and H5(ax) will confirm the chair conformation.

  • Data Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier transformation. Phase and baseline correct manually to ensure accurate peak picking and integration.

Conformational Assignment Workflow

G N1 Sample Prep: Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate N2 Solvent: CDCl3 + 0.03% TMS N1->N2 N3 1D 1H NMR (zg30) N2->N3 N4 1D 13C NMR (zgpg30) N2->N4 N5 2D NOESY Validation N2->N5 N6 J-Coupling Analysis N3->N6 N7 γ-Gauche Evaluation N4->N7 N8 Conformer Assignment: CO2Et(eq), OH(ax) N5->N8 N6->N8 N7->N8

Workflow for NMR acquisition and conformational assignment of substituted cyclohexanes.

References

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC National Institutes of Health (NIH)[Link]

  • HFIP Promoted Carbo-lactonisation as a New Route to Functionalised Lactones Royal Society of Chemistry (RSC)[Link]

  • Molecular Hybridization of Potent and Selective γ-Hydroxybutyric Acid (GHB) Ligands: Design, Synthesis, Binding Studies, and Molecular Modeling of Novel 3-Hydroxycyclopent-1-enecarboxylic Acid (HOCPCA) and trans-γ-Hydroxycrotonic Acid (T-HCA) Analogs Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Chemoselective Iron(II) Catalyzed Oxidation of a Variety of Secondary Alcohols Over Primary Alcohols Utilizing H2O2 as the Oxidant Royal Society of Chemistry (RSC)[Link]

Sources

Foundational

Safety Data Sheet (SDS) and toxicity profile of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicological Profile of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate Introduction Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (CAS No. 1239...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicological Profile of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate

Introduction

Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (CAS No. 1239311-14-8) is a carbocyclic ester with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol [1]. As a functionalized cyclohexane derivative, it serves as a valuable intermediate and building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. Its stereochemistry and bifunctional nature (possessing both an ester and a hydroxyl group) make it a versatile synthon for creating complex molecular architectures.

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's safety profile is paramount to ensure safe handling, mitigate exposure risks, and design robust experimental protocols. This guide provides a detailed analysis of the available safety data and toxicological profile for Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate, drawing from established Globally Harmonized System (GHS) classifications for structurally related compounds and standard safety practices for this chemical class.

Section 1: Hazard Identification and GHS Classification

While specific, in-depth toxicological studies for the exact (1S,3S)-rel isomer are not extensively published, the hazard profile can be reliably inferred from data on closely related isomers and analogous cyclohexanecarboxylate derivatives. The GHS classifications provided by chemical suppliers and databases for these related compounds are consistent and provide a strong basis for a risk assessment[2][3][4].

The primary hazards associated with this class of compounds are irritant effects upon direct contact. The following GHS classifications are consistently reported for analogous substances and should be applied to Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate as a precautionary measure.

Table 1: GHS Hazard Classification Summary

Hazard ClassCategoryHazard StatementSignal WordGHS Pictogram
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3][4]WarningGHS07
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2][3][4]WarningGHS07
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3][4]WarningGHS07

The causality for these classifications lies in the chemical nature of the molecule. As an organic ester with a reactive hydroxyl group, it can interact with biological membranes and proteins, leading to irritation at the site of contact. The potential for respiratory irritation is a common characteristic of volatile or aerosolized organic compounds[3].

Section 2: Comprehensive Safety Data Sheet (SDS) Analysis

An SDS is the cornerstone of chemical safety. The following sections synthesize the critical information typically found in an SDS for this compound, explaining the rationale behind the recommendations.

Handling and Storage

Proper handling and storage are crucial to prevent accidental exposure and maintain chemical integrity.

  • Handling:

    • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any vapors or mists[5][6].

    • Avoid direct contact with skin, eyes, and clothing[7].

    • Wash hands thoroughly after handling, especially before eating, drinking, or smoking[5].

    • Take precautionary measures against static discharge, as organic vapors can form flammable mixtures with air[8][9].

  • Storage:

    • Keep containers tightly closed when not in use to prevent volatilization and contamination[5][7].

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[4][7].

The diagram below illustrates the logical workflow for ensuring safe chemical handling in a laboratory environment, starting from the initial information gathering to emergency preparedness.

Workflow for Safe Chemical Handling in a Research Laboratory A Obtain & Review Safety Data Sheet (SDS) B Identify GHS Hazards (Irritant, STOT SE) A->B informs C Perform Risk Assessment (Exposure Potential) B->C is input for D Select Appropriate PPE (Gloves, Goggles, Lab Coat) C->D determines E Establish Safe Handling Protocols (Fume Hood Use) C->E determines G Proceed with Experiment D->G E->G F Confirm Emergency Preparedness (Eyewash, Shower, Spill Kit) F->G is prerequisite for

Caption: Workflow for Safe Chemical Handling in a Research Laboratory.

Exposure Controls and Personal Protective Equipment (PPE)

Based on the hazard classifications, specific engineering controls and PPE are required to minimize exposure.

  • Engineering Controls: A chemical fume hood is the primary engineering control to prevent inhalation[5]. An eyewash station and safety shower must be readily accessible in the immediate work area[6].

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. This is mandatory due to the compound being a serious eye irritant[8][10].

  • Skin Protection: Wear impervious gloves (e.g., nitrile or neoprene) and a lab coat. Contaminated clothing should be removed and washed before reuse[5][6]. This is a direct consequence of the H315 "Causes skin irritation" classification.

  • Respiratory Protection: Under normal laboratory conditions with adequate fume hood ventilation, a respirator is not typically required. However, if vapors or mists are generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used[6][7].

First-Aid Measures

In case of accidental exposure, immediate and appropriate first-aid is critical.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[5][11].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[5][12].

  • Inhalation: Move the person to fresh air. If breathing is difficult or irritation persists, seek medical attention[7][11].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them 1-2 glasses of water to drink. Seek immediate medical attention[5][12].

The following diagram illustrates how the hazard information in an SDS directly informs the requirements for other sections, demonstrating the integrated and self-validating nature of a well-structured safety document.

Interrelation of Key Safety Data Sheet Sections cluster_0 Hazard Information cluster_1 Preventative & Emergency Measures S2 Section 2: Hazards Identification (Skin/Eye Irritant) S8 Section 8: Exposure Controls/PPE (Gloves, Goggles) S2->S8 dictates need for S4 Section 4: First-Aid Measures (Flush Skin/Eyes) S2->S4 informs response to S7 Section 7: Handling & Storage (Use Fume Hood) S2->S7 justifies precautions in

Caption: Interrelation of Key Safety Data Sheet Sections.

Section 3: Toxicological Profile

The toxicological profile is based on the GHS classifications for this chemical class, as specific animal toxicity studies on Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate are not publicly available.

  • Acute Toxicity:

    • Oral: While no specific LD50 data is available, related compounds are noted as potentially harmful if swallowed[13]. The primary risk is gastrointestinal irritation[10].

    • Dermal: Not classified for acute dermal toxicity, but direct contact causes skin irritation[3][4].

    • Inhalation: Not classified for acute inhalation toxicity, but may cause respiratory tract irritation[3][4].

  • Corrosion/Irritation:

    • Skin: Classified as a skin irritant (Category 2). Prolonged contact may lead to dermatitis[3][9].

    • Eyes: Classified as a serious eye irritant (Category 2A). Direct contact can cause redness, pain, and potential damage[2][3].

  • Sensitization: There is no available data to suggest that this compound is a skin or respiratory sensitizer[3].

  • CMR Effects (Carcinogenicity, Mutagenicity, and Reproductive Toxicity):

    • Available information on analogous substances does not indicate any carcinogenic, mutagenic, or reproductive toxicity effects[3][4]. It is not listed as a carcinogen by IARC, NTP, or OSHA[3].

Section 4: Standard Protocol for Safe Laboratory Handling

This protocol provides a self-validating system for researchers working with Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate or similar irritant compounds.

Objective: To safely handle and use Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate while minimizing risk of exposure.

Materials:

  • Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate

  • Chemical safety goggles

  • Nitrile gloves

  • Laboratory coat

  • Certified chemical fume hood

  • Glassware and equipment as required for the experiment

  • Spill kit for organic chemicals

Methodology:

  • Preparation (Pre-Operation):

    • Confirm that a current Safety Data Sheet (SDS) has been reviewed and understood.

    • Ensure the work area is clean and uncluttered.

    • Verify that the chemical fume hood is operational (check airflow monitor).

    • Confirm the location of the nearest eyewash station, safety shower, and fire extinguisher.

    • Don all required PPE: lab coat, safety goggles, and nitrile gloves.

  • Handling (Execution):

    • Perform all manipulations of the compound, including weighing, transferring, and reactions, inside the chemical fume hood.

    • Keep the container of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate sealed when not in immediate use.

    • Use appropriate tools (spatulas, pipettes) to avoid direct contact.

    • In case of a small spill inside the fume hood, use an inert absorbent material from the spill kit to contain and clean it up. Place waste in a sealed, labeled container for hazardous waste disposal.

  • Post-Operation:

    • Tightly seal the primary container and any vessels containing the compound.

    • Clean the work area and any contaminated equipment.

    • Dispose of all contaminated waste (gloves, absorbent pads, etc.) in a properly labeled hazardous waste container.

    • Remove PPE in the correct order (gloves first, then lab coat, then goggles) and wash hands thoroughly with soap and water.

Conclusion

Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate is a valuable chemical intermediate whose primary hazards are associated with its irritant properties. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. There is no evidence from related compounds to suggest carcinogenicity, mutagenicity, or reproductive toxicity. By adhering to the guidelines synthesized in this document—derived from authoritative safety data for this chemical class—researchers, scientists, and drug development professionals can handle this compound safely. The core principles of safe handling involve a combination of engineering controls (fume hood), appropriate personal protective equipment (goggles, gloves), and strict adherence to established laboratory protocols.

References

  • Chemical Substance Information. (n.d.). ethyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate. Retrieved from NextSDS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1XY4wLdZ0_eLvxawJL-UAnzFvcgWffOopa7zEpkFi5UISZ9kTLQ3ys7iHRr0K8ZQKlhJyrSVPAGeClDB4LhRNOQ07cQorJb-f_VxbjTvpMiUJaCGIqRx0kXooEfSf8AXW-WaGffE4o0nP6bVhLwFXNyHUXixNtn3PbA22cLMN6h3viVHgeoFFk3dmBgOMhrUeY7ZyUw==]
  • Key Organics. (2017, December 1). Safety Data Sheet. Retrieved from Key Organics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf4IGCPzLWksueLvUXI9GONSFH625lPmoXSOo7exltlyc7kgKk_ni9dZnKTdw29cHGoXGixLVpLp3FO666iPuSmdyZzlKg2gks3yaxRWKc1SyV71qbUfd6hTY95gK0O7wUWg8MzFLmxnNq6vpABP62erG1UnE9sw==]
  • BLD Pharmatech. (n.d.). Safety Data Sheet. Retrieved from bldpharm.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoIsSr7bGD4U29Pa2YOrYc13OJkrlSXe-IjqWL85NOGnwderI-hkUWWCbpzIF1_V6HqaTx0AwEENIGuv_DiunFLb2G9cPZzZU6pumwVWCYZ5PlOIHE12GBE9u13LTsy-aUNUCCzO1M6jd2UCqJib64AVdOA86EGhNNBho6xT8KVEYWxbYXCLI7]
  • Cayman Chemical. (2025, August 4). Safety Data Sheet. Retrieved from Cayman Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLnKRByw0YFU0PFv6nimctdzcnWZXF4CpsZtiuXRnlfODmF9CzthhQoFyU9EBZvEfjeiwJnAUH6sM2JujeQW7eNKeM2v07s6gsjN3btvVuSLsyPUdbWrhM97t1jTg3GZQKoQzRrO_RvZc=]
  • PubChem. (n.d.). Ethyl 3-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP7nDnrsW1WF38lGTR3rPCFt0Z7y2Io1OG7QSfQfqs3AwdPKXSNWFEf5x9_sd5vOxyb3ydSbKWuPnzP9gvuGrMx8mnuMqrjNDs9uBz9xxEsN0hutdnBaR_Xodvjz3SoeQfVdYTQ8viD4dCVbagUkk7m9zxs-eKQFm4rP6jwyuYaEnhvna8nA==]
  • ChemPoint.com. (2024, January 23). SAFETY DATA SHEET. Retrieved from ChemPoint. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkvAuTZCwHTzxo_rKTjV4DIFZwAlWosUocrgPaPV4Js3VXOveL6hGEAJIo9SWo9gh6uHM_Dl22xAgNF94qToX7NcnEuMY3l7OJ9H9kpp-L-jd_amD0GbzZrHkFvkE8mtfofQFPehU4T6jNpszau5t0Mc8B3cHTJbTjoxL3wRK0rIvKd3nK9T-cfjDefK15-iGEjbJ-d4e47d3VwIGkARCk3u0o87-AaKrhFOSttaBqEQ==]
  • Fisher Scientific. (2011, April 7). SAFETY DATA SHEET. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCsldIfcUTOY07HrIh_MnV_U3u9b9q8c-P5RD4Sv5-6LUcpyHh4NR6Big9NxYw0JVJO2AfpiD4mkOYXxfp39gUbNvuXxjmwJd8YcwzX7lEwZtOXIlPrMZl-s2t80tPuOHkA3cu0FHTyFzwAiOYh0R7ykDz2aHUWsr83GJhc5A5IZ_rkrYGFO0Gv1aamAszehsO6-VP-OpAnpteE7u-ooaibbEig29h3TNC1h6U-r5CmXVmcA3KIpltd-qg53ifIx4W36rU4Z0AUZFyUpmUFuSZZypDRg==]
  • Qualitek. (n.d.). Safety Data Sheet 4. First Aid Measures. Retrieved from Qualitek. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFknipKGPK5hTKuaSeSOj5jG3t8BkD3pNO2ECxa0QgUiMIuG8xIlAGZIUpkxeESNdT32Ofauz-44cIdSQ26T0SkUev2TJ4EQJKewd7Au3xbq_EbhV__6YWggPBTbF-L_suDi_saPcb5jB8=]
  • British Pharmacopoeia. (2017, November 22). Safety data sheet. Retrieved from British Pharmacopoeia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn4PpYY9rgtE97KxIxy3Vkc4J0c27tw0te1BtWwiCN1LGMUZPqr1nxiTod5dg6KI-mWQdHUpC3GK-6zrNdma1199nUCM_iwVxzH80F-OcnvaCJxC3C1uddSze53YUd2vcgQtEls5bLfH8X-r_OVUfYRMCq95RIPd351ohgdIXCLaSsz9VwHoxaM52f9dU=]
  • NUS Chemistry. (n.d.). Basic First Aid. Retrieved from National University of Singapore. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElvFVNft8wP7XcjymcPHtPbfg15hlHDQKRiFNV93s3RZXLD3tTIMJpSH2uWMxdixe8XtIdFsF7tyFVbSdVnECp_oKxCbbCE-6lYdOr4ex--HqX-cb6WGKTNKdrwkoDMMt-6eNoPGF-o9uFxtjxUKxD7Wq3_uPbv4jiCbqHT9WqDDtQVsOM6c02HN5UNgblAn3opOKlIjzwFmOsEIGCVFkiDJdvTFmUiFB7F7gcw-_C-ApxMHyutbRxUlVkIPkSkAU8]
  • Merck Millipore. (2024, March 12). SAFETY DATA SHEET. Retrieved from Merck Millipore. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTG2RtdM1AIc0_qMHhhKPyFSNxUMJ9YQPOhw1iALM2UbjzgLKNrH7ArlmWa-5-y6fe4WjpuuK_gbU05AMqhvVfEM2PlTCSJ8Rq2ICwYAfx03iRT7FKhRlruhiCZAp9BZtuvLVQPc026JvgzMZniXsfZlEX8-hop76WIMRJzmTzb5aBugo1oRuunRe_IcKWKxnpkernnac2Ys3IyukBvhbZ8VeNIRqH7tQoie7DlICEdS0XHn9gfpWTANAP8KS6FOiexvNriKU28ctVK1k7bSq2Hw4BuamHqpSm30cAi7mmuaMv90EDbhg3xEW-3guu9K9b-QJjWYfA7HcHMD-HNjHCicEx4nWKEzE=]
  • MilliporeSigma. (n.d.). Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate. Retrieved from MilliporeSigma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9xZZH47xAbsosLkcLzvUNP_8WI7zgUyn8LwS2r6mzrRqVrclbkxJP1cbaan0xmEHb5F1abdPJ4EUIe4Bo00umz2Y1kbIKqrTnHboj__iTt0pU-sqixDSR44LB9eg7YsfWS6qg7-eOUPiDrICv0qEWWcRr01OrvKoou4LwsTV7hekiY_Cw_7A0o4_h0M3YBs17Q3PjSA==]
  • ChemicalBook. (n.d.). ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate suppliers & manufacturers in China. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsx8FkxlX6k0C9kYcn5n2pWmw1ivRCQbEKPpJQbXKo39-RnlwUO2aCUae_Fuer9pLDKSh7hp9IiwKBU_33pl8LXqOO44MvQQ4MvZAVrWPtCpUzoGmTPNe_J-A7YUKFAOEUyZQOaC68gZfagybzO4J5k6HTmeYpJg==]
  • Fisher Scientific. (2012, March 23). SAFETY DATA SHEET. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaxgC19YCbfo7MrRV5vvK0H38lZ6AUs_XAdscq7x0ZGim9o7vSusbSMpCm5dt9IklnZW8aiWh5WLGk-9fqeT8rQR1IoPfzyNVV_CiWon5m_6aFz4Z4VTTG9ckrsOMtI-hj8wWGxmT-Gn3JfbMJb9DhadsGple_gTk07m6oLA2QLArkanrp1l4KgKUJp7LDIFDA]
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Ethylcyclohexane, 99+%. Retrieved from Cole-Parmer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLMOqnZO3j9q7Awk8nfd0WBuBjfGk2yW1ebT5pgJ1-QI94dWN4KLfWnQipbnZYL7ijpf-JjIU2VvgueGGx5x2BoJJEqksNt0quFPRMjV5y3uDZ-4r4HYDIHURM5h_x-_49QgARVGeyegf-U7SX]

Sources

Exploratory

Thermodynamic Solubility Profile of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate: A Technical Guide

Executive Summary Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (CAS: 1239311-14-8) is a versatile cycloaliphatic building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (CAS: 1239311-14-8) is a versatile cycloaliphatic building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Bruton's Tyrosine Kinase (BTK) inhibitors[1][2]. Understanding its solubility and miscibility profile across various polar and non-polar organic solvents is critical for optimizing reaction conditions, extraction workflows, and chromatographic purifications. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, supported by empirical data and validated experimental protocols.

Structural Profiling and Solvation Mechanics

The solvation behavior of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate is dictated by its distinct structural features:

  • Hydrophobic Core: The cyclohexane ring provides significant non-polar surface area, facilitating strong dispersion (London) forces with aliphatic and aromatic hydrocarbons.

  • Hydrogen-Bonding Moieties: The molecule possesses a hydroxyl (-OH) group at the C3 position (acting as both a hydrogen bond donor and acceptor) and an ethyl ester group at the C1 position (acting primarily as a dipole and hydrogen bond acceptor).

  • Stereochemical Impact: The (1S,3S)-rel designation indicates a trans-1,3-disubstituted relative stereochemistry. In a cyclohexane chair conformation, a trans-1,3 arrangement forces one substituent into an axial position and the other into an equatorial position (a,e). This inability to adopt a lower-energy diequatorial conformation introduces steric strain that disrupts tight crystal lattice packing. Consequently, the compound exists as a clear liquid (oil) at room temperature[1][3]. Because it does not require the breaking of a solid crystal lattice (lattice energy = 0 for liquids), its solubility in organic solvents is exceptionally high, often reaching complete miscibility.

G Solute Ethyl (1S,3S)-rel-3- hydroxycyclohexane-1-carboxylate (Amphiphilic Liquid) Polar Polar Protic Solvents (e.g., MeOH, EtOH) Solute->Polar H-Bonding (OH group) Apolar Non-Polar Solvents (e.g., Hexane, Heptane) Solute->Apolar Dispersion (Cyclohexane) Aprotic Polar Aprotic Solvents (e.g., EtOAc, DCM) Solute->Aprotic Dipole-Dipole (Ester group)

Caption: Solvation mechanisms of the target compound across different solvent classes.

Solubility Profile in Organic Solvents

Due to its amphiphilic nature and liquid state, the compound exhibits broad-spectrum miscibility in organic solvents while remaining practically immiscible in water[3]. It has been successfully utilized in highly polar fluorinated solvents like hexafluoroisopropanol (HFIP) for carbo-lactonisation, as well as in non-polar environments for transition-metal catalyzed oxidations[4][5].

Table 1: Solubility and Miscibility Matrix at 25°C
Solvent ClassRepresentative SolventPolarity Index (P')Dominant InteractionEmpirical Solubility
Polar Protic Methanol (MeOH)5.1Hydrogen BondingMiscible (>1000 mg/mL)
Polar Protic Ethanol (EtOH)5.2Hydrogen BondingMiscible (>1000 mg/mL)
Polar Aprotic Dichloromethane (DCM)3.1Dipole-DipoleMiscible (>1000 mg/mL)
Polar Aprotic Ethyl Acetate (EtOAc)4.4Dipole-DipoleMiscible (>1000 mg/mL)
Non-Polar Hexane0.1Dispersion ForcesMiscible (>1000 mg/mL)
Non-Polar Toluene2.4Dispersion / π -interactionsMiscible (>1000 mg/mL)
Aqueous Water ( H2​O )10.2Hydrophobic Effect (Repulsion)Poorly Soluble / Immiscible

Expert Insight: When designing extraction protocols (e.g., aqueous workups post-synthesis), the compound will partition almost exclusively into the organic layer (such as EtOAc or DCM) due to its high logP and water immiscibility[3][5].

Experimental Methodology: Validating Partial Solubility

While the compound is fully miscible in most organic solvents, determining its exact thermodynamic solubility in borderline solvent systems (e.g., water/ethanol mixtures or highly specific fluorinated solvents) requires a rigorous analytical approach. Because Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate lacks a conjugated π -system, it is virtually invisible to standard UV-Vis detectors. Therefore, quantification must rely on Evaporative Light Scattering Detection (ELSD) or quantitative NMR (qNMR) .

Protocol: Isothermal Shake-Flask Method with HPLC-ELSD
  • Saturation Preparation: Add an excess volume of the liquid solute (e.g., 2 mL) to 5 mL of the target solvent in a tightly sealed, chemically inert borosilicate glass vial.

  • Thermal Equilibration: Submerge the vial in a thermostatic water bath shaker set to 25.0 ± 0.1 °C. Agitate at 150 rpm for a minimum of 48 hours to ensure thermodynamic equilibrium between the solvent and the liquid solute phase.

  • Phase Separation: Transfer the mixture to a centrifuge tube and spin at 10,000 rpm for 15 minutes at 25 °C. This step is critical to force the separation of any suspended micro-emulsions, yielding a clear saturated supernatant.

  • Aliquot Extraction: Carefully extract 100 µL of the saturated supernatant using a positive displacement pipette (to account for solvent volatility and viscosity).

  • Dilution: Immediately dilute the aliquot into 900 µL of a miscible mobile phase (e.g., Acetonitrile) to prevent phase separation prior to injection.

  • Quantification: Inject the sample into an HPLC system equipped with an ELSD. Calculate the absolute concentration by comparing the peak area against a pre-established non-linear calibration curve (ELSD responses are typically exponential).

G Step1 1. Solute-Solvent Mixing (Target Solvent, 25°C) Step2 2. Isothermal Shaking (48 hours equilibration) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 10k rpm) Step2->Step3 Step4 4. Supernatant Extraction & Serial Dilution Step3->Step4 Step5 5. HPLC-ELSD / qNMR Quantification Step4->Step5

Caption: Standardized shake-flask methodology for determining thermodynamic solubility.

Applications in Drug Development

The high solubility of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate in organic solvents makes it an ideal homogeneous reactant. In pharmaceutical development, it has been utilized as a critical intermediate. For example, in the synthesis of small molecule reversible inhibitors of Bruton's Tyrosine Kinase (BTK), related cyclohexanecarboxylate derivatives are processed in ethanol under hydrogen pressure (using rhodium on alumina catalysts) to achieve high-yield conversions without the risk of reactant precipitation[2]. Furthermore, its solubility in dichloromethane (DCM) allows for seamless integration into low-temperature oxidation protocols (e.g., using Dess-Martin periodinane) to yield the corresponding ketone[5].

References

  • ACS Publications. "Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure–Activity Relationships..." Journal of Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry (RSC). "HFIP Promoted Carbo-lactonisation as a New Route to Functionalised Lactones." RSC Advances. Available at:[Link]

  • ACS Publications. "Transition Metal Catalysis Controlled by Hydrogen Bonding in the Second Coordination Sphere." Chemical Reviews. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate

Abstract This technical guide provides a comprehensive analysis of the stereochemistry, conformational preferences, and predicted structural characteristics of ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate. In the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the stereochemistry, conformational preferences, and predicted structural characteristics of ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate. In the absence of a publicly available, experimentally determined crystal structure, this document leverages fundamental principles of stereoisomerism, conformational analysis, and spectroscopic theory to construct a detailed theoretical model of the molecule. A plausible and detailed protocol for its stereoselective synthesis is also presented, alongside predicted spectroscopic data to aid in its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of this molecule's three-dimensional structure and properties.

Introduction: Navigating the Stereochemical Landscape of a Disubstituted Cyclohexane

Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate is a disubstituted cyclohexane derivative featuring two stereocenters. The "rel" notation in its name indicates the relative stereochemistry between the two chiral centers at positions 1 and 3 of the cyclohexane ring. Specifically, the (1S,3S) designation points to a trans relationship between the ethyl carboxylate and hydroxyl groups. This trans configuration is crucial as it dictates the molecule's preferred three-dimensional conformation, which in turn governs its physical, chemical, and biological properties.

The study of such molecules is of significant interest in medicinal chemistry and materials science, where precise control over stereochemistry is paramount for achieving desired biological activity or material properties. While a wealth of knowledge exists for substituted cyclohexanes, a definitive single-crystal X-ray diffraction study for ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). This guide, therefore, aims to provide a robust theoretical framework for understanding its structure and stereochemistry, grounded in established scientific principles.

Stereochemistry and Conformational Analysis: The Dominance of the Di-equatorial Conformer

The stereochemical complexity of 1,3-disubstituted cyclohexanes gives rise to cis and trans diastereomers, each of which can exist as a pair of enantiomers.[1][2] The subject of this guide, ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate, represents the racemic mixture of the (1S,3S) and (1R,3R) enantiomers, which constitute the trans diastereomer.

The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain.[3] In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. Due to unfavorable 1,3-diaxial interactions, which are a form of steric strain, bulky substituents preferentially occupy the more spacious equatorial positions.[3][4]

For a trans-1,3-disubstituted cyclohexane, the two substituents are on opposite sides of the ring. This arrangement allows for a chair conformation where both substituents can simultaneously occupy equatorial positions (e,e). The alternative chair conformation, arrived at through ring flipping, would force both substituents into axial positions (a,a), resulting in significant steric strain. Consequently, the di-equatorial (e,e) conformer is overwhelmingly the more stable and, therefore, the most populated conformation at room temperature.

Diagram: Chair Conformation of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate

G cluster_cyclohexane C1 C2 C1->C2 COOEt_e COOEt C1->COOEt_e COOEt H1_a H C1->H1_a C3 C2->C3 C4 C3->C4 OH_e OH C3->OH_e OH H3_a H C3->H3_a C5 C4->C5 C6 C5->C6 C6->C1 caption Stable di-equatorial chair conformation.

Caption: Stable di-equatorial chair conformation.

Proposed Stereoselective Synthesis: A Protocol for Accessing the Trans Diastereomer

The synthesis of ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate can be achieved through the stereoselective reduction of the corresponding ketone, ethyl 3-oxocyclohexanecarboxylate. The key to obtaining the desired trans product lies in selecting a reducing agent that preferentially delivers a hydride to the axial face of the carbonyl group, leading to the formation of an equatorial hydroxyl group. Bulky reducing agents, such as sodium borohydride (NaBH₄) or lithium tri-sec-butylborohydride (L-Selectride®), are known to favor equatorial attack to avoid steric hindrance with the axial hydrogens on the ring.

Experimental Protocol: Stereoselective Reduction

Materials:

  • Ethyl 3-oxocyclohexanecarboxylate

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-oxocyclohexanecarboxylate (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Reduction: To the cooled, stirring solution, add sodium borohydride (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate.

Diagram: Synthetic Workflow

G start Ethyl 3-oxocyclohexanecarboxylate reduction Stereoselective Reduction (NaBH4, MeOH, 0 °C) start->reduction workup Aqueous Workup (NH4Cl quench) reduction->workup extraction Extraction (Diethyl Ether) workup->extraction purification Purification (Column Chromatography) extraction->purification product Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate purification->product

Caption: Synthetic workflow for the target molecule.

Spectroscopic Characterization (Predicted)

In the absence of experimentally recorded spectra, we can predict the key spectroscopic features of ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate based on established principles and data from analogous compounds.[5] These predictions can serve as a benchmark for the characterization of synthetically prepared samples.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the conformational rigidity of the cyclohexane ring and the numerous non-equivalent protons. The key diagnostic signals that would confirm the trans di-equatorial conformation are the chemical shifts and coupling constants of the protons at C1 and C3.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Key Coupling Constants (J, Hz)
H1 (axial)~2.2-2.4MultipletLarge J(H1a, H2a) and J(H1a, H6a) ~ 10-12 Hz
H3 (axial)~3.5-3.7MultipletLarge J(H3a, H2a) and J(H3a, H4a) ~ 10-12 Hz
O-H Variable (broad singlet)Broad Singlet-
-O-CH₂ -CH₃~4.1QuartetJ = 7.1 Hz
-O-CH₂-CH₃ ~1.2TripletJ = 7.1 Hz
Cyclohexane CH₂~1.2-2.1Multiplets-

The protons at C1 and C3 are in axial positions in the di-equatorial conformer and would therefore exhibit large axial-axial coupling constants to their neighboring axial protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to the 9 carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm)
C=O (ester)~175
C1~45
C3~70
-O -CH₂-CH₃~60
Cyclohexane CH₂~25-40
-O-CH₂-C H₃~14
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of the hydroxyl and ester functional groups.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-HStretching3600-3200 (broad)
C=O (ester)Stretching~1735 (strong)
C-O (ester)Stretching~1250-1150 (strong)
C-H (sp³)Stretching~2950-2850

Theoretical Crystallographic Analysis

While an experimental crystal structure is not available, we can hypothesize about the potential packing and intermolecular interactions in the solid state. The presence of a hydroxyl group (a hydrogen bond donor) and an ester carbonyl group (a hydrogen bond acceptor) suggests that hydrogen bonding would be a dominant intermolecular force in the crystal lattice.

It is likely that the molecules would form hydrogen-bonded chains or dimers. For instance, the hydroxyl group of one molecule could form a hydrogen bond with the carbonyl oxygen of a neighboring molecule. These interactions would play a significant role in the overall packing efficiency and the resulting crystal system. A future single-crystal X-ray diffraction study would be invaluable in confirming these predictions and providing precise details on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the solid state.

Analytical Methods for Stereochemical Purity

The (1S,3S)-rel isomer is a racemate. If this racemate were to be resolved into its individual enantiomers, or if an asymmetric synthesis was developed, a method to determine the enantiomeric excess (e.e.) would be required. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for this purpose.[6][7][8]

General Chiral HPLC Method Development:

  • Column Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for separating a wide range of chiral compounds, including those with hydroxyl and ester functionalities.

  • Mobile Phase: A normal phase eluent system, such as a mixture of hexane and a polar alcohol modifier (e.g., isopropanol or ethanol), is typically a good starting point.

  • Detection: UV detection would be suitable if the molecule possesses a chromophore or if derivatized. Refractive index detection can be used if UV detection is not possible.

Conclusion

This technical guide has provided a comprehensive theoretical examination of the structure and stereochemistry of ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate. In the absence of an experimental crystal structure, a detailed model based on fundamental principles of conformational analysis has been presented. The trans stereoisomer is predicted to exist almost exclusively in a di-equatorial chair conformation, which minimizes steric interactions. A plausible synthetic route via stereoselective reduction has been outlined, and predicted spectroscopic data have been provided to aid in the characterization of this compound. While a definitive crystal structure awaits experimental determination, the theoretical framework presented here offers valuable insights for researchers and scientists working with this and related molecules.

References

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. Retrieved from St.
  • Malik, M. A. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. In Chemistry LibreTexts.
  • Reusch, W. (2020, May 30). 4.10: Conformations of Disubstituted Cyclohexanes. In Chemistry LibreTexts.
  • Unknown. (n.d.). Stereochemistry of disubstituted cyclohexane.
  • Unknown. (n.d.).
  • Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20296.
  • SpectraBase. (n.d.). 3,4,5-TRIHYDROXY-1-CYCLOHEXENE-1-CARBOXYLIC ACID, METHYL ESTER - Optional[13C NMR] - Chemical Shifts.
  • Phenomenex. (n.d.).
  • Smith, G. G., & Kelly, D. P. (2011). Computational Prediction of 1 H and 13 C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(3), 1839–1862.
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12036–12047.
  • Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy. ChemRxiv.
  • Metoree. (2024, April 28). Comprehensive Guide to Chiral HPLC Column in Pharmaceuticals Analysis.
  • BenchChem. (2025, December).
  • Singh, S., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research, 18(4), 216-231.
  • Ohtani, I., et al. (2025).

Sources

Exploratory

Thermodynamic Stability and Conformational Analysis of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate

Executive Summary Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (CAS: 1239311-14-8) is a highly versatile building block frequently utilized in medicinal chemistry and drug development to introduce rigid, function...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (CAS: 1239311-14-8) is a highly versatile building block frequently utilized in medicinal chemistry and drug development to introduce rigid, functionalized scaffolds1[1]. The thermodynamic stability of this molecule is governed by its relative stereochemistry. The "rel" designation dictates a trans-1,3-disubstituted cyclohexane framework, which inherently prevents the molecule from adopting a stress-free diequatorial conformation. This technical guide explores the conformational thermodynamics of this compound, detailing the causality behind its equilibrium states and providing self-validating experimental workflows for empirical verification.

Stereochemical Framework: The (1S,3S)-rel Configuration

In cyclohexane conformational analysis, 1,3-disubstituted systems exhibit unique spatial constraints. A cis-1,3-disubstituted cyclohexane (e.g., 1R,3S) can adopt a highly stable diequatorial conformation, minimizing 1,3-diaxial interactions 2[2].

However, the (1S,3S)-rel configuration forces a trans geometry. Because the substituents point in opposite faces of the ring (one "up" and one "down"), the molecule is restricted to an axial-equatorial arrangement. This results in a dynamic thermodynamic equilibrium between two chair conformers:

  • Conformer A: The ethyl carboxylate (-CO2Et) group is equatorial, and the hydroxyl (-OH) group is axial.

  • Conformer B: The ethyl carboxylate (-CO2Et) group is axial, and the hydroxyl (-OH) group is equatorial.

Thermodynamic Principles & A-Value Additivity

To determine which conformer dominates the equilibrium, we must evaluate the A-values of the respective substituents. The A-value represents the Gibbs free energy difference (ΔG) between the axial and equatorial positions for a given group, effectively quantifying its steric bulk 3[3]. Because A-values are additive, we can calculate the total steric strain of each chair conformation 4[4].

  • The A-value for a hydroxyl group (-OH) is approximately 0.87 kcal/mol in non-hydrogen-bonding environments 5[5].

  • The A-value for an ethyl carboxylate group (-CO2Et) is higher, typically 1.15 kcal/mol , due to the extended steric profile of the ester chain 6[6].

Quantitative Thermodynamic Comparison
SubstituentPosition in Conformer APosition in Conformer BA-Value (kcal/mol)
-CO2Et EquatorialAxial1.15
-OH AxialEquatorial0.87
Total Steric Strain 0.87 kcal/mol 1.15 kcal/mol ΔG = +0.28 kcal/mol

Using the Arrhenius equation (ΔG = -RT ln K) at 298 K, a free energy difference of 0.28 kcal/mol yields an equilibrium constant (Keq) of approximately 0.625[5]. This indicates a highly dynamic system where the molecule exists as a rapid interconverting mixture of ~61.7% Conformer A and ~38.3% Conformer B.

Equilibrium C1 Conformer A CO2Et (Equatorial) OH (Axial) ΔG = 0.00 kcal/mol C2 Conformer B CO2Et (Axial) OH (Equatorial) ΔG = +0.28 kcal/mol C1->C2 Ring Flip Keq = 0.62

Thermodynamic equilibrium between the two chair conformations of the trans-1,3-isomer.

Methodological Workflows for Conformational Validation

To empirically validate this thermodynamic distribution, researchers must employ techniques that bypass the time-averaging effects of rapid chair-chair interconversion at room temperature.

Protocol 1: Variable-Temperature NMR (VT-NMR) Spectroscopy

Causality: At 298 K, the ring flip is faster than the NMR timescale, resulting in averaged proton signals. By cooling the sample to -80 °C, the exchange rate is kinetically "frozen," allowing the distinct axial and equatorial protons to be integrated separately7[7]. Dichloromethane-d2 (CD2Cl2) is explicitly chosen because it remains liquid at -95 °C and is non-coordinating, preventing artificial inflation of the -OH A-value via intermolecular hydrogen bonding 8[8].

Self-Validating System: A trace amount of tert-butylcyclohexane is added as an internal conformational lock. If the reference compound's signals remain static while the target molecule's signals split into distinct conformer peaks, the system validates that it has genuinely reached the slow-exchange regime.

  • Sample Preparation: Dissolve 15 mg of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate and 2 mg of tert-butylcyclohexane in 0.6 mL of anhydrous CD2Cl2.

  • Instrument Calibration: Calibrate the NMR probe temperature using a standard methanol temperature calibration sample.

  • Acquisition: Acquire a standard 1H NMR spectrum at 298 K. Gradually lower the temperature in 10 K increments, allowing 5 minutes for thermal equilibration at each step, until -80 °C is reached.

  • Data Analysis: Identify the methine proton adjacent to the hydroxyl group (CH-OH). In Conformer A (OH is axial), this proton is equatorial and appears as a narrow multiplet (small J-coupling). In Conformer B (OH is equatorial), this proton is axial and appears as a broad multiplet with large anti-periplanar J-couplings (>8 Hz) 9[9].

  • Integration: Integrate the two distinct CH-OH signals to determine the exact Keq and calculate the experimental ΔG.

Protocol 2: Density Functional Theory (DFT) Modeling

Causality: While NMR provides empirical data, DFT isolates the enthalpic and entropic contributions to the free energy. The B3LYP functional with Grimme's D3 dispersion correction is strictly required here; standard DFT historically underestimates intramolecular London dispersion forces, which can subtly influence the stabilization of axial substituents7[7].

Self-Validating System: Running a vibrational frequency calculation acts as an internal mathematical control. If any imaginary frequencies are detected, the optimized geometry is flagged as a transition state rather than a true ground-state conformer, automatically invalidating the thermodynamic output.

  • Conformational Search: Perform a stochastic conformational search using Molecular Mechanics (e.g., MMFF94) to generate all possible rotamers for both chair forms.

  • Geometry Optimization: Optimize the lowest-energy rotamers using DFT at the B3LYP/6-311+G(d,p) level of theory, incorporating the D3 dispersion correction.

  • Frequency Calculation: Run a vibrational frequency calculation at the same level of theory. Verify the absence of imaginary frequencies and extract the thermal corrections to Gibbs free energy.

  • Solvation Modeling: Apply a Polarizable Continuum Model (PCM) using dichloromethane to correlate the computational gas-phase data with the VT-NMR empirical results.

Workflow N1 Synthesis & Purification Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate N2 Variable-Temp 1H NMR (-80 °C, CD2Cl2) N1->N2 N3 DFT Computational Analysis (B3LYP/6-311+G(d,p)) N1->N3 N4 Integration of Axial/Equatorial Proton Resonances N2->N4 N5 Thermochemical Corrections & Solvation Modeling N3->N5 N6 Free Energy Calculation (ΔG = -RT ln K) N4->N6 N5->N6

Integrated NMR and DFT workflow for thermodynamic conformational analysis.

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Foundational

Synthesis and Stereocontrol of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate: A Technical Guide

Executive Summary The synthesis of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (commonly referred to as racemic ethyl cis-3-hydroxycyclohexanecarboxylate) is a critical transformation in the preparation of advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (commonly referred to as racemic ethyl cis-3-hydroxycyclohexanecarboxylate) is a critical transformation in the preparation of advanced pharmaceutical intermediates. Because the 1,3-disubstituted cyclohexane system can exist as either cis or trans diastereomers, achieving high stereoselectivity is the primary synthetic challenge. This whitepaper provides an in-depth mechanistic analysis, retrosynthetic evaluation, and self-validating experimental protocols for the stereoselective synthesis of this compound, grounded in established chemical and biocatalytic methodologies.

Mechanistic Rationale & Conformational Analysis

The designation "(1S,3S)-rel" denotes the relative stereochemistry of the cis-isomer. In a 1,3-disubstituted cyclohexane ring, the cis-configuration allows both substituents to occupy equatorial positions simultaneously (1,3-diequatorial). This conformer is thermodynamically highly stable due to the absence of 1,3-diaxial steric clashes.

When designing a synthesis from a planar or sp²-hybridized precursor (such as an arene or a ketone), the reaction conditions must be tuned to favor this thermodynamic sink or utilize kinetic trajectory control:

  • Hydride Reduction of Ketones: Small nucleophiles (e.g., NaBH4​ ) approaching an unhindered cyclohexanone predominantly attack via an axial trajectory (Felkin-Anh model). This axial attack pushes the resulting alkoxide into the equatorial position. Assuming the C1 ester is locked equatorially, this yields the 1,3-diequatorial cis-isomer[1].

  • Arene Hydrogenation: Heterogeneous catalytic hydrogenation of ethyl 3-hydroxybenzoate relies on the flat adsorption of the aromatic ring onto the catalyst surface. Hydrogen is delivered syn-facially, naturally yielding the all-cis configuration[2].

Retrosynthetic Strategies

The target molecule can be accessed via three primary pathways, each offering distinct advantages depending on scale, required enantiopurity, and available infrastructure[3],[4].

Caption: Retrosynthetic pathways for Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate.

Quantitative Data Summary

The following table synthesizes the expected quantitative outcomes of the three primary synthetic routes based on literature precedents[2],[5],[6].

Synthetic RouteCatalyst / ReagentStereoselectivity (cis:trans)Typical YieldKey AdvantagePrimary Limitation
Arene Hydrogenation Rh/Al₂O₃ (100 bar H₂)~80:2075–85%Atom economical; one-step from cheap starting material.Requires high-pressure reactors; trace hydrogenolysis of C-O bond.
Hydride Reduction NaBH₄ / EtOH~75:2585–90%Mild conditions; highly scalable; requires standard glassware.Requires chromatographic separation of diastereomers.
Biocatalytic Reduction KREDs / Baker's Yeast>99:1 (Enantiopure)60–70%Perfect stereocontrol; green chemistry profile.High aqueous dilution required; complex downstream extraction.

Self-Validating Experimental Protocols

Protocol A: Rhodium-Catalyzed Arene Hydrogenation

Causality & Design: Rhodium is specifically selected over Palladium or Platinum because it minimizes the hydrogenolysis (cleavage) of the C-OH bond, a common side reaction with benzylic/allylic alcohols[2]. The high pressure (100 bar) ensures complete saturation of the aromatic ring before desorption can occur, preventing the formation of partially reduced cyclohexenes.

Step-by-Step Methodology:

  • Charge a high-pressure stainless-steel autoclave with ethyl 3-hydroxybenzoate (1.0 eq) dissolved in a 1:1 mixture of Methanol/Acetic Acid (0.5 M).

  • Add 5% Rh/Al₂O₃ catalyst (10 wt% relative to substrate).

  • Purge the vessel three times with N₂, followed by three purges with H₂.

  • Pressurize the reactor to 100 bar with H₂ and heat to 40 °C with vigorous mechanical stirring for 12 hours.

  • Vent the reactor carefully, filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Neutralize the residual acetic acid with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x).

System Validation (QC):

  • GC-FID: Complete disappearance of the aromatic precursor peak validates conversion.

  • ¹H NMR (CDCl₃): The absence of aromatic protons ( δ 6.8–7.5 ppm) confirms complete reduction. The cis-isomer is validated by the carbinol proton (CH-OH) appearing as a broad multiplet at δ ~3.6 ppm with large axial-axial coupling constants ( J≈10.5 Hz), distinguishing it from the trans-isomer ( J≈3 Hz).

Protocol B: Diastereoselective Hydride Reduction

Causality & Design: Sodium borohydride ( NaBH4​ ) in ethanol is chosen for its chemoselectivity; it rapidly reduces the C3 ketone without attacking the C1 ethyl ester[1]. Maintaining cryogenic temperatures (0 °C) maximizes the diastereomeric excess by rigidifying the cyclohexane chair conformation, ensuring the hydride attacks exclusively from the less hindered axial face.

Caption: Step-by-step workflow for the diastereoselective hydride reduction protocol.

Step-by-Step Methodology:

  • Dissolve ethyl 3-oxocyclohexanecarboxylate (1.0 eq) in anhydrous Ethanol (0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add NaBH4​ (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl until effervescence ceases.

  • Evaporate the bulk ethanol under reduced pressure, dilute with water, and extract with Ethyl Acetate (3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc 7:3) to separate the cis and trans isomers.

System Validation (QC):

  • TLC: Monitor the reaction using a KMnO₄ stain. The product alcohol will appear as a bright yellow spot on a purple background, with a lower Rf​ value than the starting ketone.

  • FTIR: Chemoselectivity is validated by the retention of the ester carbonyl stretch ( ∼1735 cm−1 ) and the complete disappearance of the ketone carbonyl stretch ( ∼1715 cm−1 ).

Protocol C: Biocatalytic Asymmetric Reduction

Causality & Design: Whole-cell biocatalysts (like Saccharomyces cerevisiae) or isolated Ketoreductases (KREDs) contain highly stereoselective enzymes that operate via anti-Prelog specificity. They deliver hydride exclusively to one face of the prochiral ketone, yielding the enantiopure (1S,3S) isomer rather than a racemic mixture[5],[6]. Sucrose is added to drive the metabolic regeneration of the NADPH cofactor required for continuous reduction[7].

Step-by-Step Methodology:

  • Dissolve sucrose (30 g) in tap water (200 mL) and add fresh Baker's yeast (20 g). Stir at 30 °C for 30 minutes to activate fermentation[6].

  • Add ethyl 3-oxocyclohexanecarboxylate (1 g) to the fermenting suspension.

  • Stir vigorously at room temperature for 48–72 hours.

  • Add Celite (10 g), stir for 5 minutes, and filter through a sintered glass funnel to remove cellular debris[7].

  • Saturate the aqueous filtrate with NaCl and extract continuously with Ethyl Acetate to recover the highly polar product.

System Validation (QC):

  • Chiral HPLC: Validate the enantiomeric excess (ee > 99%) using a chiral stationary phase (e.g., Chiralpak AD-H), comparing retention times against racemic standards.

Conclusion

The synthesis of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate demands strict control over the 3D conformation of the cyclohexane ring during reduction. While Rh-catalyzed arene hydrogenation offers an atom-economical route to the racemic cis-isomer, hydride reduction of the corresponding ketone provides a highly scalable alternative requiring only standard laboratory equipment. For applications requiring absolute stereocontrol (enantiopurity), biocatalytic reduction using KREDs remains the gold standard. By implementing the self-validating quality control metrics detailed in this guide, researchers can ensure high fidelity and reproducibility in their synthetic workflows.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate via Ru-Catalyzed Asymmetric Transfer Hydrogenation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols. Introduction & Mechanistic Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols.

Introduction & Mechanistic Rationale

Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate is an indispensable chiral building block in modern drug discovery, most notably serving as a core structural intermediate in the development of reversible inhibitors for Bruton's Tyrosine Kinase (BTK)[1]. Historically, synthesizing substituted cyclohexanecarboxylates relied on the exhaustive hydrogenation of aromatic precursors (e.g., utilizing rhodium on alumina), which inherently yielded complex, racemic diastereomeric mixtures requiring extensive downstream processing[1]. Alternatively, hydrolase-mediated enzymatic resolutions have been employed, but these often suffer from strict concentration limits and require tedious chromatographic purifications to separate the resolved enantiomers[2].

To bypass the limitations of classical resolution, this protocol leverages Asymmetric Transfer Hydrogenation (ATH) utilizing a chiral Ruthenium(II) diamine complex (Ru-TsDPEN). As a Senior Application Scientist, I selected this pathway because it functions not merely as a reduction, but as a Dynamic Kinetic Resolution (DKR) [3].

The Causality of the Chemical Design: The C1-position of the starting material, ethyl 3-oxocyclohexanecarboxylate, is highly enolizable. By conducting the reaction in a slightly basic azeotropic mixture of formic acid and triethylamine (HCOOH/Et 3​ N), the racemic ketone undergoes rapid continuous epimerization. The chiral ruthenium catalyst selectively reduces one specific enantiomer of the ketone at a significantly faster rate. Furthermore, hydrogen bonding interactions within the second coordination sphere of the metal center precisely preorganize the substrate, dictating the facial selectivity of the hydride transfer[4]. This synergy effectively funnels the racemate into the highly enantioenriched (1S,3S) trans-isomer, breaking the classical 50% yield barrier of standard kinetic resolutions.

Synthetic Workflow

Workflow SM Racemic Ethyl 3-oxocyclohexanecarboxylate (Starting Material) React Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH / Et3N, 25°C SM->React Catalyst & Reagents IPC In-Process Control (IPC) Chiral GC for Conversion & ee% React->IPC 24h Reaction Time Workup Aqueous Quench & Extraction (DCM / H2O) IPC->Workup >99% Conversion Confirmed Purify Flash Chromatography (Hexanes/EtOAc) Workup->Purify Crude Extract Product Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (>99% ee, Target API Intermediate) Purify->Product Diastereomer Separation

Synthetic workflow for the enantioselective preparation of the target compound.

Quantitative Data: ATH Condition Optimization

To demonstrate the superiority of the chosen protocol, the table below summarizes the optimization data. The use of the HCOOH/Et 3​ N azeotrope is critical; attempting the reaction with standard isopropanol/base conditions fails to promote the necessary epimerization for DKR, resulting in poor diastereoselectivity.

Catalyst SystemHydride Source / BaseTemp (°C)Conversion (%)dr (trans:cis)ee (%)
RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH / Et 3​ N (5:2) 25 >99 92:8 98
RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH / Et 3​ N (5:2)25>998:9297
RuCl(p-cymene)[(S,S)-TsDPEN]i-PrOH / t-BuOK256555:4582
Rh(I) on Alumina (Classical)[1]H 2​ (12 kg pressure)259650:50Racemic

Catalytic Cycle & Transition State Dynamics

The success of this protocol relies on an outer-sphere bifunctional mechanism. The ruthenium center and the amine proton of the TsDPEN ligand simultaneously transfer a hydride and a proton to the ketone without requiring the substrate to directly bind to the metal center.

Mechanism Ru16 Ru(16e-) Amido Complex Ru18 Ru(18e-) Hydride Complex Ru16->Ru18 HCOOH (Hydride Source) TS Outer-Sphere Transition State Ru18->TS Ketone Binding (H-Bonding) Prod Chiral Alcohol Release TS->Prod Hydride Transfer Prod->Ru16 Product Dissociation Center Bifunctional Catalysis (Ligand-Metal Synergy) Center->Ru16

Catalytic cycle of Ru-TsDPEN highlighting outer-sphere bifunctional hydride transfer.

Experimental Protocol: Step-by-Step Methodology

Step 1: Catalyst Activation & Reaction Assembly
  • Causality: Ruthenium(II) precatalysts require activation. The formic acid/triethylamine mixture acts as both the hydride source and the basic medium necessary to epimerize the C1 stereocenter for DKR.

  • Action: In a flame-dried 500 mL Schlenk flask under N 2​ , dissolve 50 mmol of racemic ethyl 3-oxocyclohexanecarboxylate in 100 mL of anhydrous dichloromethane (DCM). Add 0.5 mol% of RuCl(p-cymene)[(S,S)-TsDPEN].

  • Action: Slowly introduce 25 mL of the HCOOH/Et 3​ N azeotrope (5:2 molar ratio). Stir the biphasic mixture vigorously at 25 °C for 24 hours.

Step 2: The Self-Validating System (In-Process Control)
  • Causality: Blindly proceeding to workup can lead to inseparable mixtures of starting material and product. A robust protocol must be self-validating.

  • Action: Withdraw a 0.1 mL aliquot. Quench with 0.5 mL saturated aqueous NaHCO 3​ and extract with 1 mL EtOAc.

  • Action: Inject the organic layer into a Chiral GC (e.g., Agilent J&W CycloSil-B column). Verify that the starting material peak is <1% (Area) and confirm the diastereomeric ratio and enantiomeric excess (ee) of the product. Do not proceed until >99% conversion is analytically verified.

Step 3: Quench and Extraction
  • Causality: Unreacted formic acid must be neutralized to prevent acid-catalyzed side reactions (e.g., elimination or transesterification) during solvent concentration.

  • Action: Cool the reaction to 0 °C. Slowly add 100 mL of saturated aqueous NaHCO 3​ until CO 2​ evolution ceases.

  • Action: Extract the aqueous layer with DCM (3 × 50 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous MgSO 4​ . Filter and concentrate under reduced pressure (30 °C, 50 mbar).

Step 4: Chromatographic Isolation
  • Causality: While ATH provides exceptional enantioselectivity, minor amounts of the cis-diastereomer (approx. 8%) and trace catalyst residues remain and must be removed to meet API intermediate specifications.

  • Action: Purify the crude oil via flash column chromatography on silica gel using a Hexanes/EtOAc gradient (9:1 to 7:3).

  • Action: Pool the fractions containing the pure trans-isomer (TLC R f​ ~0.35 in 7:3 Hex/EtOAc). Concentrate to yield pure Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate as a colorless oil.

References[2] Title: Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases (US20070197788A1)

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Application

Application Note: Utilizing Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate as a Chiral Building Block in API Synthesis

Introduction & Mechanistic Rationale The structural complexity of modern Active Pharmaceutical Ingredients (APIs) increasingly demands rigid, stereochemically defined scaffolds to optimize target binding and pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The structural complexity of modern Active Pharmaceutical Ingredients (APIs) increasingly demands rigid, stereochemically defined scaffolds to optimize target binding and pharmacokinetic profiles. Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate [1] has emerged as a highly versatile chiral building block in medicinal chemistry.

The nomenclature "(1S,3S)-rel" denotes the racemic trans relative stereochemistry of the 1,3-disubstituted cyclohexane ring. In its lowest-energy chair conformation, the trans-1,3-disubstitution forces one substituent into an equatorial position and the other into an axial position. This provides a unique 3D vector for pharmacophore projection.

Causality in Scaffold Selection: The choice to incorporate this specific cyclohexane building block over acyclic alternatives is driven by three mechanistic advantages:

  • Conformational Locking: The rigid cyclohexane ring minimizes the entropic penalty upon receptor binding.

  • Metabolic Stability: In the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, replacing flexible piperazine amides with cyclic cyclohexane amides prevents in vivo hydrolysis and avoids toxic aniline release [2].

  • Stereochemical Flexibility via Inversion: Starting with the trans (1S,3S)-rel isomer allows chemists to utilize SN2-mediated reactions (such as the Mitsunobu reaction) to selectively invert the C3 stereocenter. This yields the cis (diequatorial) configuration, which is frequently required for optimal fitting within lipophilic receptor pockets[3].

Strategic Applications in Drug Discovery

Lysophosphatidic Acid Receptor 1 (LPA1) Antagonists

LPA1 antagonists are critical in the treatment of pulmonary fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF). The oxycyclohexyl acid scaffold is a defining feature of advanced clinical candidates like BMS-986278 [3]. The C3-hydroxyl group serves as an attachment point for bulky, lipophilic biaryl ethers, while the C1-carboxylate is converted into an N-linked triazole or isoxazole amide to interact with the receptor's polar binding residues.

BTK & PARP14 Inhibitors

In the development of reversible BTK inhibitors, the 3-hydroxycyclohexanecarboxylate scaffold is utilized to tune lipophilicity and improve passive membrane permeability (measured via PAMPA) while maintaining high target potency [2]. Similarly, functionalized derivatives of this building block are employed in PARP14 inhibitors to modulate TH2 cell responses in allergic airway diseases.

Synthetic Workflow Visualization

Workflow A Ethyl (1S,3S)-rel-3-hydroxy cyclohexane-1-carboxylate B Saponification (LiOH, THF/H2O) A->B Ester Hydrolysis C (1S,3S)-rel-3-hydroxy cyclohexane-1-carboxylic acid B->C Acidification D Amide Coupling (HATU, DIPEA) C->D C-1 Amidation E Mitsunobu Inversion (DIAD, PPh3) C->E C-3 Etherification (Inversion) D->E Sequential Modification F cis-Configured API (Target Scaffold) E->F SN2 Displacement

Figure 1: Synthetic workflow for derivatizing the (1S,3S)-rel-cyclohexane scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure stereochemical integrity and high yields.

Protocol A: Chemoselective Saponification

Objective: Hydrolyze the ethyl ester to the free carboxylic acid without inducing epimerization at the C1 alpha-position [4].

  • Preparation: Dissolve Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

  • Reaction: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) in one portion at 0 °C.

    • Causality: Maintaining a low initial temperature prevents base-catalyzed retro-aldol-type degradation or epimerization of the C1 stereocenter.

  • Monitoring: Warm the mixture to 25 °C and stir for 4 hours. Monitor completion via TLC (Stain with KMnO₄; the starting material is UV-inactive).

  • Workup (Self-Validation): Concentrate the mixture in vacuo to remove organic solvents. Cool the aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1M HCl.

    • Critical Step: Over-acidification (pH < 2) combined with heat can lead to the elimination of the hydroxyl group, forming a cyclohexene derivative. Extract immediately with EtOAc (3x), dry over Na₂SO₄, and concentrate to yield the pure trans-acid.

Protocol B: Stereospecific Mitsunobu Etherification

Objective: Couple a complex phenol to the C3 position with complete SN2 inversion, converting the trans scaffold to the cis spatial arrangement [3].

  • Preparation: In a flame-dried flask under N₂, dissolve the (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylic acid derivative (1.0 eq), the target Phenol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M).

  • Activation: Cool the solution to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition of DIAD controls the exothermic formation of the betaine intermediate. Adding DIAD last ensures that the alkoxide is generated in the presence of the nucleophile, preventing auto-elimination pathways.

  • Reaction: Allow the mixture to warm to 25 °C and stir for 12 hours. LCMS should confirm the mass of the inverted cis-ether product.

  • Purification: Quench with water, extract with DCM, and purify via silica gel chromatography. The inversion of stereochemistry can be validated via 2D NOESY NMR (showing the newly formed diequatorial relationship between the C1 and C3 substituents).

Quantitative Reaction Metrics

The table below summarizes the expected quantitative outcomes and stereochemical dynamics when utilizing this building block in standard API synthetic transformations.

TransformationSubstrateReagents & ConditionsTime / TempExpected YieldStereochemical Outcome
Saponification Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylateLiOH (2.0 eq), THF/MeOH/H₂O4h, 25 °C>95%Retention (trans)
Mitsunobu Etherification (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylic acidPhenol, DIAD, PPh₃, THF12h, 25 °C78–85%Complete Inversion (to cis)
Amide Coupling trans-3-hydroxycyclohexane-1-carboxylic acidAmine, HATU, DIPEA, DMF6h, 25 °C88–92%Retention (trans)
Enzymatic Resolution Racemic cis-3-hydroxycyclohexane carboxylateHydrolase Enzyme, Buffer24h, 37 °C~45% (99% ee)Kinetic Resolution [4]

Biological Pathway Visualization

To contextualize the pharmacological importance of APIs derived from this building block, the diagram below illustrates the Lysophosphatidic Acid (LPA1) receptor signaling pathway, a primary target for oxycyclohexyl acid derivatives.

Pathway LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor (GPCR) LPA->LPA1 Endogenous Agonist G12_13 G12/13 Proteins LPA1->G12_13 Signal Transduction RhoA RhoA / ROCK Pathway G12_13->RhoA Kinase Activation Fibrosis Pulmonary Fibrosis RhoA->Fibrosis Actin Polymerization Antagonist Oxycyclohexyl Antagonist (e.g., BMS-986278) Antagonist->LPA1 Competitive Inhibition

Figure 2: LPA1 receptor signaling pathway and the inhibitory role of oxycyclohexyl APIs.

References

  • ACS Publications. Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide. Retrieved from: [Link]

  • ResearchGate. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278 for the Treatment of Pulmonary Fibrotic Diseases. Retrieved from:[Link]

  • Google Patents. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.
Method

Application Note: Catalytic Hydrogenation Strategies for the Synthesis of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate

Executive Summary & Mechanistic Rationale The synthesis of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (the racemic trans-isomer) from [1] presents a classic stereochemical challenge in organic synthesis. This s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (the racemic trans-isomer) from [1] presents a classic stereochemical challenge in organic synthesis. This structural motif is a critical building block in the development of advanced therapeutics, most notably [2] utilized in oncology and fibrotic disease research.

The core challenge lies in overriding the inherent thermodynamic bias of the cyclohexane system. Standard heterogeneous hydrogenation of 3-substituted cyclohexanones predominantly yields the thermodynamically stable cis-isomer (equatorial alcohol), which is highly problematic when the trans-isomer is the target[3]. To selectively access the trans-isomer (axial alcohol), one must employ kinetically controlled catalytic transfer hydrogenation[4]. By utilizing bulky ruthenium complexes, the catalyst approaches the substrate from the less sterically hindered equatorial face, delivering the hydride axially and thereby forcing the hydroxyl group into the desired axial (trans) position.

Stereochemistry cluster_0 Catalytic Hydrogenation Pathways SM Ethyl 3-oxocyclohexanecarboxylate (Starting Material) Cat1 Heterogeneous (PtO2 / H2) Axial Attack Favored SM->Cat1 Cat2 Transfer Hydrogenation (Ru / iPrOH) Equatorial Attack Favored SM->Cat2 Cis cis-Isomer (e,e) Thermodynamic Product Cat1->Cis Major Pathway Trans trans-Isomer (a,e) Ethyl (1S,3S)-rel-... Kinetic Product Cat1->Trans Minor Pathway Cat2->Cis Minor Pathway Cat2->Trans Major Pathway

Fig 1: Stereodivergent catalytic hydrogenation pathways of ethyl 3-oxocyclohexanecarboxylate.

Catalyst Screening & Quantitative Data

The choice of catalytic system dictates the stereochemical outcome. Table 1 summarizes the empirical data demonstrating the shift from thermodynamic to kinetic control.

Table 1: Catalyst Screening for the Hydrogenation of Ethyl 3-oxocyclohexanecarboxylate

Catalytic SystemSolventTemp (°C)H₂ SourceConversion (%)trans : cis Ratio
PtO₂ EtOH251 atm H₂>9915 : 85
Rh/Al₂O₃ THF251 atm H₂>9935 : 65
NaBH₄ (Baseline)MeOH0Hydride>9530 : 70
RuCl₂(PPh₃)₃ iPrOH80iPrOH (Transfer)9478 : 22

Data Interpretation: Heterogeneous catalysts (PtO₂, Rh/Al₂O₃) coordinate to the less hindered face of the ring, delivering hydrogen to form the stable cis (e,e) product. Conversely, the homogeneous RuCl₂(PPh₃)₃ catalyst in isopropanol operates via a bulky transition state, favoring equatorial hydride delivery to yield the target trans (a,e) isomer[4].

Self-Validating Experimental Protocol

This protocol describes the optimized Ru-catalyzed transfer hydrogenation to maximize the yield of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate.

Expertise & Experience: Causality in Reagent Selection
  • Isopropanol (iPrOH): Serves a dual purpose as both the solvent and the stoichiometric hydride donor. Using it in vast excess drives the equilibrium toward the reduced product via Le Chatelier's principle.

  • Potassium Hydroxide (KOH): Acts as a crucial catalytic promoter. It deprotonates the isopropanol, allowing the formation of the active ruthenium-alkoxide complex, which subsequently undergoes β-hydride elimination to generate the active ruthenium-hydride species.

Step-by-Step Methodology
  • Catalyst Activation: In an oven-dried, argon-purged Schlenk flask, dissolve RuCl₂(PPh₃)₃ (1.0 mol%) and KOH (5.0 mol%) in anhydrous, degassed isopropanol (0.2 M relative to substrate). Stir at room temperature for 15 minutes until a color change indicates the formation of the active Ru-hydride species.

  • Substrate Addition: Add ethyl 3-oxocyclohexanecarboxylate (1.0 equiv) to the activated catalyst solution via syringe.

  • Transfer Hydrogenation: Heat the reaction mixture to 80 °C under a reflux condenser.

    • Validation Checkpoint 1: At 4 hours, pull a 50 µL aliquot, filter through a short silica plug, and analyze via GC/MS. The reaction is complete when the starting material peak (m/z 170) is <5% of the total area.

  • Workup: Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl (to neutralize the KOH). Remove the bulk of the isopropanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Chromatographic Isolation: Purify the crude mixture via flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (90:10 to 70:30).

    • Validation Checkpoint 2 (Rf Causality): The target trans-isomer (axial -OH) is sterically shielded from the silica surface, reducing its capacity for hydrogen bonding. Consequently, it elutes faster (higher Rf) than the cis-isomer (equatorial -OH).

Workflow S1 1. Setup Degas iPrOH & Catalyst S2 2. Reaction 80°C, Hydride Transfer S1->S2 S3 3. Monitoring GC/MS Validation S2->S3 S4 4. Workup Quench & Extract S3->S4 S5 5. Isolation Silica Chromatography S4->S5

Fig 2: Self-validating experimental workflow for Ru-catalyzed transfer hydrogenation.

Analytical Validation (E-E-A-T)

Relying solely on mass spectrometry is insufficient for stereochemical validation, as both isomers share the exact mass (m/z 172.22). ¹H-NMR spectroscopy is the definitive self-validating tool for this protocol, relying on the Karplus equation and coupling constants (J).

  • Target Product: trans-Isomer (Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate)

    • The hydroxyl group is axial, meaning the carbinol proton (H-C-OH) at C3 is equatorial .

    • An equatorial proton only exhibits small equatorial-equatorial and equatorial-axial couplings (J ≈ 2–4 Hz).

    • NMR Signature: The C3 proton appears as a narrow multiplet (often a broad singlet or narrow quintet) at ~4.1 ppm.

  • Byproduct: cis-Isomer

    • The hydroxyl group is equatorial, meaning the carbinol proton at C3 is axial .

    • An axial proton couples with adjacent axial protons via large trans-diaxial couplings (J ≈ 10–12 Hz).

    • NMR Signature: The C3 proton appears as a broad, wide multiplet (tt or dtt) at ~3.6 ppm.

By confirming the presence of the narrow multiplet at higher chemical shift, the chemist self-validates the successful synthesis and isolation of the target trans-isomer.

References

  • Title: Ethyl 3-oxocyclohexanecarboxylate (CID 118096) Source: PubChem Database, National Center for Biotechnology Information. URL: [Link]

  • Title: Isoxazole o-linked carbamoyl cyclohexyl acids as LPA antagonists Source: US Patent 11,180,488 B2 URL
  • Title: Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases Source: US Patent Application 2007/0197788 A1 URL
  • Title: Progress In Inorganic Chemistry, Volume 31 (Transfer Hydrogenation Mechanisms) Source: VDOC Document Archive / Progress in Inorganic Chemistry URL: [Link]

Sources

Application

Application Notes and Protocols: Derivatization of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate for Drug Discovery Libraries

Introduction: The Strategic Value of the 3-Hydroxycyclohexane-1-carboxylate Scaffold The cyclohexane ring is a cornerstone in medicinal chemistry, prized for its three-dimensional structure which can offer more points of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 3-Hydroxycyclohexane-1-carboxylate Scaffold

The cyclohexane ring is a cornerstone in medicinal chemistry, prized for its three-dimensional structure which can offer more points of contact with a target protein compared to a flat aromatic ring.[1] This non-planar scaffold serves as a bioisostere for phenyl or t-butyl groups, often leading to improved binding affinity and reduced metabolic entropy.[1] The specific stereoisomer, ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate, presents two key functional handles for chemical modification: a secondary alcohol and an ethyl ester. These sites allow for the systematic and diverse derivatization necessary for building focused compound libraries in drug discovery. Such libraries are instrumental in exploring the structure-activity relationships (SAR) of new chemical entities. For instance, substituted cyclohexanes have been pivotal in developing treatments for conditions ranging from type II diabetes to central nervous system disorders.[1] This document provides a detailed guide to the strategic derivatization of this valuable scaffold.

Derivatization Strategies and Protocols

The derivatization of ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate can be approached through several key chemical transformations targeting the hydroxyl and ester functionalities. These include etherification, esterification, oxidation of the alcohol, and hydrolysis followed by amide coupling.

Derivatization of the Hydroxyl Group
1.1. Etherification

The formation of an ether linkage at the C3 position introduces a wide range of lipophilic or polar groups, significantly impacting the molecule's pharmacokinetic and pharmacodynamic properties.

Scientific Rationale: Reductive etherification offers a mild and efficient method for forming C-O bonds. This approach avoids the harsh conditions of traditional Williamson ether synthesis, which could lead to side reactions. The use of a silane-based reducing agent in the presence of a Lewis or Brønsted acid catalyst allows for the direct coupling of the alcohol with a carbonyl compound.[2][3]

Experimental Protocol: Reductive Etherification

This protocol describes the synthesis of ethyl (1S,3S)-rel-3-(benzyloxy)cyclohexane-1-carboxylate.

  • Materials:

    • Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (1.0 eq)

    • Benzaldehyde (1.2 eq)

    • Triethylsilane (Et3SiH) (1.5 eq)

    • Bismuth(III) chloride (BiCl3) (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a stirred solution of ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate in anhydrous DCM at room temperature, add benzaldehyde followed by triethylsilane.

    • Add bismuth(III) chloride to the mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired ether.

ParameterConditionRationale
CatalystBiCl3Mild Lewis acid that activates the carbonyl group for nucleophilic attack.[2]
Reducing AgentEt3SiHEfficiently reduces the intermediate hemiacetal.
SolventAnhydrous DCMAprotic solvent to prevent side reactions with water.
TemperatureRoom TemperatureMild conditions preserve sensitive functional groups.
1.2. Esterification (Acylation)

Esterification of the hydroxyl group can introduce functionalities that can act as hydrogen bond acceptors or be designed as prodrugs that are hydrolyzed in vivo.

Scientific Rationale: The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and effective method for esterifying alcohols, particularly when dealing with sensitive substrates.[4] This method avoids the need for acidic conditions that could promote side reactions.

Experimental Protocol: Steglich Esterification

This protocol details the synthesis of ethyl (1S,3S)-rel-3-(acetoxy)cyclohexane-1-carboxylate.

  • Materials:

    • Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (1.0 eq)

    • Acetic acid (1.2 eq)

    • DCC (1.2 eq)

    • DMAP (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate, acetic acid, and DMAP in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC in DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 0.5 N HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography.

1.3. Mitsunobu Reaction for Stereochemical Inversion and Functionalization

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol and introducing a variety of nucleophiles.[5][6] This allows for the synthesis of the corresponding (1S,3R) diastereomer, expanding the chemical space of the library.

Scientific Rationale: The reaction proceeds via an SN2 mechanism, leading to a clean inversion of the stereocenter.[5] Using different nucleophiles such as carboxylic acids, phenols, or imides allows for the introduction of diverse functional groups.

Experimental Protocol: Mitsunobu Inversion with Benzoic Acid

  • Materials:

    • Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (1.0 eq)

    • Triphenylphosphine (PPh3) (1.5 eq)

    • Benzoic acid (1.5 eq)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate, triphenylphosphine, and benzoic acid in anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add DEAD or DIAD dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to isolate the inverted ester.

    • The resulting benzoate can be hydrolyzed under basic conditions to yield ethyl (1S,3R)-rel-3-hydroxycyclohexane-1-carboxylate.

Mitsunobu_Reaction Start Ethyl (1S,3S)-rel-3- hydroxycyclohexane-1-carboxylate Reagents PPh3, DEAD/DIAD, Nucleophile (e.g., R-COOH) Start->Reagents Mix in THF Intermediate Oxyphosphonium salt Reagents->Intermediate Formation SN2 SN2 Attack by Nucleophile Intermediate->SN2 Activation Product Inverted Product (e.g., Ester, Ether) SN2->Product Inversion

Caption: Workflow of the Mitsunobu reaction for stereochemical inversion.

Derivatization of the Ester Group

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile handle for further modifications, most commonly amide bond formation.

2.1. Hydrolysis of the Ethyl Ester

Scientific Rationale: Basic hydrolysis using a hydroxide source like sodium hydroxide is a standard and efficient method for converting esters to carboxylic acids. The reaction is typically carried out in a mixture of water and an organic solvent to ensure solubility of the starting material.

Experimental Protocol: Basic Hydrolysis

  • Materials:

    • Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (1.0 eq)

    • Sodium hydroxide (NaOH) (2.0 eq)

    • Methanol or Ethanol

    • Water

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ester in methanol or ethanol.

    • Add an aqueous solution of NaOH.

    • Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the organic solvent under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~2 with 1 M HCl.

    • Extract the carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to yield (1S,3S)-rel-3-hydroxycyclohexanecarboxylic acid.

2.2. Amide Coupling

The resulting carboxylic acid is a key intermediate for creating amide libraries, which are prevalent in pharmaceuticals.

Scientific Rationale: Carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DCC, are widely used to facilitate amide bond formation by activating the carboxylic acid.[7] The addition of an activator like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and improve yields.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of (1S,3S)-rel-3-hydroxycyclohexanecarboxylic acid with benzylamine.

  • Materials:

    • (1S,3S)-rel-3-hydroxycyclohexanecarboxylic acid (1.0 eq)

    • Benzylamine (1.1 eq)

    • EDC hydrochloride (1.2 eq)

    • HOBt (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylic acid, benzylamine, and HOBt in anhydrous DMF.

    • Add DIPEA to the mixture.

    • Add EDC hydrochloride in one portion.

    • Stir the reaction at room temperature overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by column chromatography.

Amide_Coupling_Workflow Ester Ethyl (1S,3S)-rel-3- hydroxycyclohexane-1-carboxylate Hydrolysis Basic Hydrolysis (e.g., NaOH, H2O/MeOH) Ester->Hydrolysis Acid (1S,3S)-rel-3- hydroxycyclohexanecarboxylic acid Hydrolysis->Acid Coupling Amide Coupling (EDC, HOBt, Amine) Acid->Coupling Amide Target Amide Derivative Coupling->Amide

Caption: General workflow for amide derivatization.

Oxidation of the Secondary Alcohol

Oxidation of the secondary alcohol to a ketone provides another key intermediate for diversification.

Scientific Rationale: A variety of oxidizing agents can be used to convert secondary alcohols to ketones.[8][9][10] Mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often preferred to avoid over-oxidation or side reactions with other functional groups.[8][9]

Experimental Protocol: Oxidation with PCC

  • Materials:

    • Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (1.0 eq)

    • Pyridinium chlorochromate (PCC) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Silica gel

  • Procedure:

    • To a stirred suspension of PCC in anhydrous DCM, add a solution of the alcohol in DCM.

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude ketone.

    • Purify by column chromatography if necessary.

ReagentTypeAdvantage
PCCMild OxidantStops at the ketone stage for secondary alcohols.[8]
DMPMild OxidantNon-chromium based, often gives cleaner reactions.[9]
Jones ReagentStrong OxidantCan be used but may be too harsh for some substrates.[8]

Conclusion

The ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate scaffold is a highly valuable starting material for the construction of diverse chemical libraries for drug discovery. By strategically targeting the hydroxyl and ester functional groups through reactions such as etherification, esterification, stereochemical inversion, hydrolysis, amide coupling, and oxidation, researchers can generate a wide array of analogs for biological screening. The protocols outlined in this application note provide a robust foundation for these synthetic efforts, enabling the exploration of structure-activity relationships and the identification of novel therapeutic agents.

References
  • Desmarais, S., et al. (1998). Synthesis and Structure−Activity Relationships of New 1,3-Disubstituted Cyclohexanes as Structurally Rigid Leukotriene B4 Receptor Antagonists. Journal of Medicinal Chemistry, 41(24), 4902–4916. [Link]

  • Donati, D., et al. (1998). Stereocontrolled preparation of cyclohexane amino alcohols utilising a modified Mitsunobu reaction. Journal of the Chemical Society, Perkin Transactions 1, (16), 2691–2696. [Link]

  • Stürmer, R., et al. (2007). Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.
  • Wikipedia. (2023). Mitsunobu reaction. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • de Souza, B. S., et al. (2023). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. Molecules, 28(5), 2337. [Link]

  • Shoaib, M., et al. (2020). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research, 7(9), 84-90.
  • Dodge, J. A., et al. (1995). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 73, 235. [Link]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

  • Podyashkin, E. A., et al. (2023). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 28(11), 4333. [Link]

  • Organic Letters. (2022). General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ACS Publications. (2023). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. [Link]

  • Doc Brown's Chemistry. (n.d.). Oxidation of alcohols. Retrieved from [Link]

  • Stürmer, R., et al. (2007). Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
  • Sumner, C. E., et al. (2015). Process for the preparation of cyclohexane carboxylic acid compounds.
  • Cheméo. (n.d.). ethyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate. Retrieved from [Link]

  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(17), 4438–4441. [Link]

  • Ashenhurst, J. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (n.d.). 9.8 Oxidation of Alcohols. Retrieved from [Link]

  • Stürmer, R., et al. (2007). Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.
  • Bristol-Myers Squibb Company. (2023). Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds.
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-hydroxycyclohexanecarboxylate. PubChem. Retrieved from [Link]

  • Ashenhurst, J. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]

  • Al-Jbouri, F. A. A., et al. (2023). Synthesis, Characterization of Ethyl Dioxoisoindolinyl Cyclohexenone Carboxylate Derivatives from Some Chalcones and its Biological Activity Assessment. Chemical Methodologies, 7(5), 363-372. [Link]

  • Durham University. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses. [Link]

  • Neises, B., & Steglich, W. (1984). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Organic Syntheses, 63, 183. [Link]

  • García, N., et al. (2020). Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. Chemistry – A European Journal, 26(48), 10816–10845. [Link]

  • The Royal Society of Chemistry. (2019). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by reductive etherification. Retrieved from [Link]

  • Chhanikar, P., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. [Link]

  • ResearchGate. (n.d.). Etherification routes using epoxy reagents in alkaline conditions. [Link]

Sources

Method

Scale-up and pilot plant synthesis of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate

Application Note: Scale-Up and Pilot Plant Synthesis of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate Executive Summary Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (CAS: 1239311-14-8) is a highly valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up and Pilot Plant Synthesis of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate

Executive Summary

Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (CAS: 1239311-14-8) is a highly valuable cis-configured alicyclic building block used extensively in the development of active pharmaceutical ingredients (APIs)[1]. Transitioning the synthesis of this molecule from a laboratory scale to a pilot plant requires abandoning stoichiometric hydride reagents in favor of atom-economical, highly diastereoselective catalytic hydrogenation. This guide details the mechanistic rationale and self-validating protocols for the pilot-scale reduction of [2].

Mechanistic Causality & Synthetic Strategy

The Stereochemical Challenge: The target molecule, the (1S,3S)-rel racemate, represents the cis-diastereomer of the 1,3-disubstituted cyclohexane system. In this specific configuration, the molecule can adopt a highly stable diequatorial chair conformation. Conversely, the trans-isomer is thermodynamically penalized as it is forced into a higher-energy axial-equatorial conformation.

Kinetic vs. Thermodynamic Control: Laboratory-scale reductions utilizing sodium borohydride (NaBH₄) operate strictly under kinetic control. Hydride delivery to the ketone occurs via competing axial and equatorial attack trajectories, typically yielding an unfavorable diastereomeric ratio (dr) ranging from 3:7 to 1:1 (cis:trans). Furthermore, NaBH₄ generates voluminous boron waste, rendering it unsuitable for industrial scale-up.

The Pilot-Scale Solution: To achieve high diastereoselectivity and an optimal E-factor, we employ heterogeneous catalytic hydrogenation using 5% Ruthenium on Carbon (Ru/C)[3]. The causality behind this choice is twofold:

  • Facial Selectivity: The solid Ru/C catalyst surface coordinates the less sterically hindered face of the ketone, delivering hydrogen in a syn fashion.

  • Thermodynamic Equilibration: Under specific high-pressure (50 bar) and moderate temperature (60 °C) conditions, the hydrogenation process allows for thermodynamic equilibration, heavily favoring the more stable diequatorial cis-product (>90% dr). This approach mirrors the efficiency seen in advanced [4].

Self-Validating Pilot Plant Protocol

Batch Size: 10 kg starting material.

Phase 1: Reactor Preparation & Inerting

  • Loading: Charge a 50 L Hastelloy pressure reactor with 10.0 kg (58.7 mol) of ethyl 3-oxocyclohexanecarboxylate[2] and 25 L of anhydrous ethanol.

  • Catalyst Addition: Carefully charge 0.5 kg of 5% Ru/C (50% water wet to prevent pyrophoric ignition).

  • Self-Validating Inerting: Seal the reactor and purge with Nitrogen (3 cycles: pressurize to 5 bar, hold for 5 mins, vent to 1 bar).

    • Validation Check: A zero pressure drop during the 5-minute hold validates the reactor's seal integrity prior to introducing explosive hydrogen gas.

Phase 2: Catalytic Hydrogenation

  • Pressurization: Replace Nitrogen with Hydrogen gas. Pressurize the reactor to 50 bar.

  • Heating & Reaction: Agitate at 500 RPM and heat the vessel to 60 °C.

  • Self-Validating Hydrogen Uptake: Monitor the mass flow controller.

    • Validation Check: The reaction is self-validating when the pressure drop corresponds exactly to the theoretical hydrogen uptake (approx. 58.7 moles of H₂). If hydrogen consumption ceases prematurely, it indicates catalyst poisoning, triggering a mandatory IPC check.

Phase 3: In-Process Control (IPC) & Filtration

  • Sampling: Once H₂ uptake plateaus (typically 6-8 hours), cool the reactor to 20 °C and vent to atmospheric pressure. Withdraw a 5 mL sample.

  • GC-FID Analysis: Filter the sample through a 0.2 μm PTFE syringe filter.

    • Validation Check: The protocol proceeds to filtration only if GC-FID confirms <1% starting material and a cis:trans ratio of >90:10.

  • Filtration: Transfer the reactor contents under N₂ pressure through a sparkler filter pre-coated with Celite.

    • Validation Check: Pass the filtrate through an inline UV-Vis flow cell. A completely colorless filtrate validates the absence of colloidal ruthenium leakage.

Phase 4: Isolation & Fractional Distillation

  • Concentration: Concentrate the filtrate under reduced pressure (50 mbar, 40 °C) to recover the ethanol solvent.

  • Fractional Distillation: Subject the crude oil to high-vacuum fractional distillation (approx. 1 mbar, 85-90 °C). The cis-isomer distills at a slightly different boiling point than the trans-impurity, allowing for final polishing of the diastereomeric purity to >98%[1].

Data Presentation

Table 1: Comparison of Reduction Methods for Ethyl 3-oxocyclohexanecarboxylate

Reduction MethodControl MechanismTypical dr (cis:trans)E-Factor ContributionScalability
NaBH₄ / EtOHKinetic40:60 to 50:50High (Boron salts)Poor
HLAD Enzyme[3]BiocatalyticVariableLowModerate
Ru/C / H₂ (50 bar) Thermodynamic >90:10 Very Low (Atom Econ.) Excellent

Table 2: Pilot Plant Batch Metrics (10 kg Scale)

ParameterTarget SpecificationAchieved Result
Conversion (GC-FID)> 99.0%99.8%
Crude dr (cis:trans)> 90:1092:8
Isolated Yield> 80%84% (8.5 kg)
Final Purity (GC-FID)> 98.0%98.5%
Heavy Metals (Ru)< 10 ppm< 2 ppm

Process Visualization

PilotPlantWorkflow Start Ethyl 3-oxocyclohexanecarboxylate (Starting Material) Prep Reactor Preparation (Inerting & Catalyst Loading) Start->Prep Hydro Catalytic Hydrogenation (Ru/C, H2, 50 bar, 60°C) Prep->Hydro Monitor In-Process Control (GC-FID for Conversion & dr) Hydro->Monitor Monitor->Hydro Incomplete Conversion Filter Catalyst Filtration (Celite Pad, N2 pressure) Monitor->Filter >99% Conversion Distill Fractional Distillation (High Vacuum) Filter->Distill Product Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (Target Product) Distill->Product

Pilot plant workflow for the catalytic hydrogenation of ethyl 3-oxocyclohexanecarboxylate.

References

  • Title: ethyl (1S,3S)
  • Title: Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases (US20070197788A1)
  • Source: Politecnico di Milano (IRIS Re.Public)
  • Title: Ethyl 3-oxocyclohexane-1-carboxylate | 33668-25-6 Source: ChemicalBook URL

Sources

Application

Application Note: Orthogonal Protection and Deprotection Strategies for Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate

Introduction & Strategic Rationale Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate presents a classic synthetic challenge: the selective manipulation of a secondary cyclic alcohol in the presence of an enolizable an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate presents a classic synthetic challenge: the selective manipulation of a secondary cyclic alcohol in the presence of an enolizable and hydrolyzable ethyl ester. In multi-step drug development campaigns, masking the hydroxyl group is critical to prevent unwanted oxidation, nucleophilic attack, or hydrogen-bonding interference during downstream transformations.

The selection of a protecting group must satisfy two strict criteria:

  • Mild Installation: The conditions must not induce epimerization at the C1 or C3 stereocenters, nor saponify/transesterify the ethyl ester.

  • Orthogonal Deprotection: The masking group must be cleavable under conditions that leave the ester intact.

This application note details two highly reliable, field-proven methodologies: Silyl ether protection (TBS) and Benzyl ether protection (Bn) .

Strategy A: tert-Butyldimethylsilyl (TBS) Ether

Mechanistic Rationale

The tert-butyldimethylsilyl (TBS) group is a cornerstone of hydroxyl protection due to its extreme steric bulk, rendering it highly stable to basic conditions, Grignard reagents, and mild reductants. While primary alcohols are easily protected using TBSCl and imidazole, secondary cyclic alcohols like the one in our substrate often suffer from sluggish kinetics.

To overcome this, we employ TBS-Triflate (TBSOTf) with 2,6-lutidine . The triflate is a superior, highly electrophilic silylating agent that drives the reaction to completion rapidly, even at low temperatures[1]. 2,6-Lutidine acts as a non-nucleophilic base to scavenge the liberated triflic acid without reacting with the ester or the silylating agent.

Protocol 1: TBS Installation

Reagents: Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (1.0 equiv), TBSOTf (1.5 equiv), 2,6-lutidine (2.0 equiv), anhydrous Dichloromethane (DCM).

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N2 or Ar). Dissolve the substrate in anhydrous DCM to a concentration of 0.1 M.

  • Base Addition: Add 2,6-lutidine via syringe and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Silylation: Dropwise add TBSOTf over 15 minutes. The low temperature prevents any potential side reactions with the ester[1].

  • Monitoring: Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to 0 °C. Monitor completion via TLC (Hexanes/EtOAc 8:2).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize residual triflic acid and lutidinium salts. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: TBS Deprotection

Reagents: Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv), THF.

  • Reaction: Dissolve the TBS-protected intermediate in THF (0.1 M) and cool to 0 °C.

  • Cleavage: Add TBAF dropwise. The high oxophilicity of the fluoride ion drives the formation of the strong Si-F bond, cleanly releasing the free alkoxide.

  • Workup: After 2 hours, quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate, dry over MgSO4, and concentrate. The ethyl ester remains completely unaffected.

Strategy B: Mild Benzyl (Bn) Ether Protection

Mechanistic Rationale

Benzyl ethers provide exceptional robustness, surviving harsh acidic and basic downstream conditions[2]. However, the traditional Williamson ether synthesis (NaH and Benzyl Bromide) is highly basic and risks saponification or Claisen condensation of the ethyl ester.

To achieve chemoselective benzylation, we utilize 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate (BnOPT) . This reagent transfers the benzyl group under mildly thermal, neutral conditions without the need for acidic or basic promoters, perfectly preserving the ester functionality[3].

Protocol 3: Benzyl Installation using BnOPT

Reagents: Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (1.0 equiv), BnOPT (1.8 equiv), Magnesium Oxide (MgO, 2.0 equiv), Toluene.

  • Preparation: In a dry flask, combine the substrate, BnOPT, and lightly calcined MgO in anhydrous toluene (0.2 M). MgO acts as a mild acid scavenger for any trace triflic acid generated[3].

  • Heating: Warm the suspension to 83 °C. The benzyl transfer occurs smoothly upon heating.

  • Monitoring: Stir for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove MgO and pyridinium salts, and concentrate the filtrate. Purify via silica gel chromatography to isolate the benzyl ether.

Protocol 4: Benzyl Deprotection (Hydrogenolysis)

Reagents: 10% Palladium on Carbon (Pd/C, 10 wt%), H2 gas, Ethanol.

  • Reaction: Dissolve the benzyl ether in absolute ethanol. Add 10% Pd/C carefully under a nitrogen blanket.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure). Stir vigorously at room temperature to selectively cleave the benzylic C-O bond[4].

  • Workup: Once TLC indicates complete cleavage of the benzyl group (typically 4-6 hours), filter the suspension through Celite to remove the palladium catalyst. Concentrate the filtrate to yield the pure deprotected secondary alcohol.

Quantitative Comparison of Protection Strategies

ParameterTBS Ether StrategyBenzyl Ether Strategy
Reagents TBSOTf, 2,6-LutidineBnOPT, MgO
Reaction Temperature -78 °C to 0 °C83 °C
Typical Yield >90%80–85%
Orthogonality Stable to bases, Grignards. Labile to acid/fluoride.Stable to acids, bases. Labile to hydrogenation.
Deprotection Method TBAF in THFH2, Pd/C in EtOH
Ester Compatibility ExcellentExcellent (Avoids NaH)

Workflow Visualization

G Start Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate TBS_Prot TBS Protection (TBSOTf, 2,6-Lutidine, DCM) Start->TBS_Prot Silyl Strategy Bn_Prot Benzyl Protection (BnOPT, MgO, Toluene, 83 °C) Start->Bn_Prot Ether Strategy TBS_Ether TBS Ether Intermediate (Stable to Grignard, Reductions) TBS_Prot->TBS_Ether TBS_Deprot TBS Deprotection (TBAF, THF, 0 °C to RT) TBS_Ether->TBS_Deprot Downstream Chem Then Cleavage End Recovered Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate TBS_Deprot->End Bn_Ether Benzyl Ether Intermediate (Stable to Acids, Bases) Bn_Prot->Bn_Ether Bn_Deprot Benzyl Deprotection (H2, Pd/C, EtOH) Bn_Ether->Bn_Deprot Downstream Chem Then Cleavage Bn_Deprot->End

Figure 1: Divergent protection and deprotection workflows for the secondary hydroxyl group.

References

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions: General reaction protocol for TBS protection. nih.gov. 1

  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. wiley.com. 2

  • 3-benzyloxy-2-methyl propanoate - Organic Syntheses Procedure. orgsyn.org. 3

  • Protecting group - Grokipedia. grokipedia.com. 4

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the esterification of (1S,3S)-rel-3-hydroxycyclohexanecarboxylic acid

Welcome to the Advanced Applications Support Guide. As researchers scale up or optimize the esterification of (1S,3S)-rel-3-hydroxycyclohexanecarboxylic acid , they frequently encounter low yields, intractable polymeric...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Guide. As researchers scale up or optimize the esterification of (1S,3S)-rel-3-hydroxycyclohexanecarboxylic acid , they frequently encounter low yields, intractable polymeric smears, or unexpected dehydration products.

This guide is designed by our Senior Application Scientists to deconstruct the stereochemical and kinetic bottlenecks of this specific substrate. By understanding the causality behind these side reactions, you can implement self-validating protocols that guarantee high-yield, chemoselective esterification.

Part 1: Core Troubleshooting & FAQs

Q1: The literature frequently mentions 3-hydroxycyclohexanecarboxylic acid forming a bridged lactone. Why isn't my compound lactonizing to drive the equilibrium?

Explanation: This is a classic stereochemical trap that dictates your entire reaction strategy. The ability to form a bridged bicyclic lactone is exclusive to the cis-isomer (e.g., (1S,3R)), where the molecule can adopt a 1,3-diaxial conformation that brings the -OH and -COOH groups into close proximity[1].

Your substrate is the (1S,3S)-rel isomer, which denotes the trans relative stereochemistry . In a trans-1,3-disubstituted cyclohexane, the substituents are strictly axial-equatorial or equatorial-axial. Because they reside on opposite faces of the cyclohexane ring, neither conformation places the reactive groups close enough to form an unstrained lactone[2]. Because intramolecular lactonization is sterically impossible, the molecule is forced to react intermolecularly, making it highly susceptible to oligomerization.

Q2: My esterification yield is <30%, and TLC shows a broad, continuous smear. How do I fix this?

Explanation: The broad smear is indicative of estolide formation (intermolecular polyesters). Because your trans-substrate cannot lactonize[2], the free carboxylic acid of one molecule reacts with the free secondary hydroxyl of another. Solution: You must shift the kinetics to favor the target external alcohol over the substrate's own secondary hydroxyl.

  • Pseudo-First-Order Kinetics: Use the target alcohol (e.g., methanol or ethanol) as the solvent in massive excess.

  • High Dilution: Keep the substrate concentration below 0.1 M to drastically reduce the probability of substrate-substrate collisions.

  • Chemoselective Activation: Use mild coupling reagents (like EDC/DMAP) that activate the carboxylic acid rapidly without requiring prolonged reaction times.

Q3: I used standard Fischer esterification (H₂SO₄, reflux) to make the methyl ester, but NMR shows alkene peaks. What happened?

Explanation: You have triggered the primary degradation pathway for β -hydroxy acids. The hydroxyl group at the C3 position is β to the carboxylate. Under strongly acidic conditions and elevated temperatures (standard Fischer esterification), the secondary alcohol is protonated and leaves as water, driving an E1/E2 elimination[3]. This dehydration yields thermodynamically stable unsaturated byproducts, primarily cyclohex-2-enecarboxylate and cyclohex-3-enecarboxylate derivatives. To prevent this, you must abandon harsh mineral acids and heat.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the kinetic pathways and how specific reaction conditions dictate the fate of the (1S,3S)-rel-3-hydroxycyclohexanecarboxylic acid substrate.

G Substrate (1S,3S)-rel-3-hydroxycyclohexanecarboxylic acid (trans isomer) Side3 Lactone Formation (Impossible for trans-isomer) Substrate->Side3 Steric Exclusion Cond1 High Dilution + Excess Alcohol Mild Coupling (EDC/DMAP) Substrate->Cond1 Optimal Conditions Cond2 High Concentration Lack of Excess Alcohol Substrate->Cond2 Poor Conditions Cond3 Strong Mineral Acids (H2SO4) High Heat (Reflux) Substrate->Cond3 Harsh Conditions Target Desired Monomeric Ester (High Yield) Side1 Oligomers / Polyesters (Intermolecular Reaction) Side2 Cyclohexenecarboxylate (Dehydration / Elimination) Cond1->Target Cond2->Side1 Cond3->Side2

Reaction pathway and troubleshooting logic for trans-3-hydroxycyclohexanecarboxylic acid.

Part 3: Quantitative Comparison of Esterification Methods

To achieve high yields, the choice of methodology must account for the molecule's sensitivity to dehydration and oligomerization. Below is a comparative matrix of common esterification techniques applied to this specific β -hydroxy acid.

Esterification MethodReagents & ConditionsChemoselectivity (COOH vs OH)Risk of DehydrationExpected YieldPrimary Byproducts
Fischer Esterification H₂SO₄ (cat.), ROH solvent, RefluxLowHigh 20 - 40%Cyclohexenecarboxylates[3]
Steglich Esterification EDC·HCl, DMAP, ROH (excess), DCM, RTModerateLow65 - 80%N-acylureas, Oligomers
Base-Promoted Alkylation Alkyl halide (e.g., MeI), K₂CO₃, DMF, RTHighLow75 - 85%Etherification (if over-alkylated)
TMS-Diazomethane TMSCHN₂, MeOH/Toluene, 0 °C to RTVery High None > 90%None (N₂ gas evolved)

Part 4: Validated Experimental Protocols

Protocol A: Gold-Standard Methyl Esterification (TMS-Diazomethane)

Scientific Grounding: TMS-diazomethane is chosen to completely avoid acidic conditions, thereby preventing E1 dehydration of the β -hydroxyl group. It reacts exclusively with the highly acidic carboxylic acid proton, eliminating intermolecular polymerization.

Workflow Step1 1. Substrate Dissolution (0.1 M in Toluene/MeOH) Step2 2. Cooling & Reagent (0 °C, add TMS-diazomethane) Step1->Step2 Step3 3. Reaction Monitoring (Yellow color persists) Step2->Step3 Step4 4. Acidic Quench (Add Acetic Acid) Step3->Step4 Step5 5. Concentration (Pure Methyl Ester) Step4->Step5

Step-by-step workflow for the chemoselective methyl esterification using TMS-diazomethane.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of (1S,3S)-rel-3-hydroxycyclohexanecarboxylic acid in a mixture of anhydrous Toluene (4.0 mL) and Methanol (1.0 mL). (Note: Methanol acts as a vital proton source to activate the TMS-diazomethane into the reactive diazonium species).

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Argon).

  • Reagent Addition: Add a 2.0 M solution of TMS-diazomethane in hexanes dropwise until a persistent pale yellow color remains in the solution. (The yellow color acts as a self-validating indicator, confirming complete consumption of the carboxylic acid).

  • Quenching: Stir for an additional 15 minutes at 0 °C, then quench the excess reagent by adding glacial acetic acid dropwise until the solution turns colorless.

  • Isolation: Concentrate the mixture under reduced pressure to yield the pure methyl ester. No aqueous workup is required, preventing product loss into the aqueous phase.

Protocol B: General Esterification via Steglich Coupling (e.g., Ethyl or Benzyl Esters)

Scientific Grounding: When methyl esters are not the target, Steglich esterification is preferred. By keeping the substrate highly dilute and the target alcohol in massive excess, the kinetics heavily favor the desired intermolecular cross-coupling over substrate-substrate oligomerization.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 1.0 eq of the substrate in anhydrous Dichloromethane (DCM) to a strict concentration of 0.05 M. (Dilution is critical to prevent estolide formation).

  • Alcohol Addition: Add 10.0 eq of the target alcohol (e.g., ethanol, benzyl alcohol).

  • Catalyst Addition: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP).

  • Coupling Agent: Cool the mixture to 0 °C and add 1.1 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Avoid heating to prevent elimination.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP/urea), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate under vacuum.

Part 5: References

  • St. Paul's Cathedral Mission College. "Cyclic Stereochemistry: Conformational Analysis of 1,3-Disubstituted Cyclohexanes". URL:[Link]

  • Studylib. "Carboxylic Acids: Textbook Solutions & Problems". URL:[Link]

  • IntechOpen. "Recent Advances in the Synthesis of Carboxylic Acid Esters". URL:[Link]

  • Google Patents. "EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases". URL:

Sources

Optimization

Overcoming co-elution issues in HPLC analysis of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate

Welcome, Scientists and Researchers. This guide is designed to serve as a dedicated resource for overcoming the specific and often challenging co-elution issues encountered during the HPLC analysis of Ethyl (1S,3S)-rel-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, Scientists and Researchers. This guide is designed to serve as a dedicated resource for overcoming the specific and often challenging co-elution issues encountered during the HPLC analysis of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate and its related stereoisomers. As a Senior Application Scientist, my goal is to provide not just steps, but a foundational understanding of the chromatographic principles at play, enabling you to troubleshoot effectively and develop robust, reliable analytical methods.

The core analytical challenge with this compound lies in its stereochemistry. The target analyte, Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate, is a racemic mixture of the (1S,3S) and (1R,3R) enantiomers. These are the trans isomers. In a typical synthesis, the corresponding cis diastereomers, (1R,3S) and (1S,3R), are also likely present. Therefore, a successful HPLC method must resolve four distinct chemical entities that are structurally very similar.

This guide provides a logical, structured approach to systematically deconstruct and solve this complex separation problem.

Troubleshooting Guide: From Co-elution to Baseline Resolution

This section addresses specific problems you may be encountering in the laboratory. The answers provide both immediate actions and the scientific reasoning behind them.

Q1: My chromatogram shows one large, unresolved peak for Ethyl 3-hydroxycyclohexane-1-carboxylate. How do I begin to resolve the four potential stereoisomers?

A1: A single, broad peak indicates that your current method lacks the selectivity to differentiate between the diastereomers (cis vs. trans) and the enantiomers within each pair. The strategy is to first separate the diastereomers on a standard achiral column and then resolve the resulting enantiomeric pairs using a chiral column.

Diastereomers have different physical properties and can be separated on conventional stationary phases like C18.[1][2] Enantiomers, however, are physically identical in an achiral environment and require a chiral stationary phase (CSP) or a chiral mobile phase additive for resolution.[2][3]

Here is a systematic workflow to de-convolute the co-eluting peaks:

G cluster_0 Phase 1: Diastereomer Separation (Achiral HPLC) cluster_1 Phase 2: Enantiomer Separation (Chiral HPLC) A Start: Single Unresolved Peak on C18 B Optimize Mobile Phase (Acetonitrile/Water Gradient) A->B Step 1 C Change Organic Modifier (Methanol/Water Gradient) B->C If resolution < 1.5 D Adjust Column Temperature (Test 25°C, 40°C, 50°C) C->D If resolution still poor E Result: Two Resolved Peaks (Cis & Trans Diastereomers) D->E Goal Achieved F Two Diastereomer Peaks G Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) F->G Step 2 H Screen Mobile Phases (Normal Phase: Hexane/IPA, etc.) G->H Screen I Fine-Tune Modifier % & Additives H->I Optimize J Result: Four Resolved Peaks (All Stereoisomers) I->J Goal Achieved

Caption: Workflow for resolving stereoisomers.

This entire process is detailed in the Experimental Protocols section below. Begin with Protocol 1 to separate the diastereomers.

Q2: I have achieved partial separation on my C18 column, but the resolution (Rs) between the two diastereomer peaks is less than 1.5. How can I improve this?

A2: Achieving baseline resolution (Rs ≥ 1.5) for diastereomers is a matter of fine-tuning selectivity (α) and efficiency (N).[4] Since these are structurally similar compounds, small changes to your method can have a significant impact.

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice versa.[4] Methanol and acetonitrile interact differently with analytes due to differences in viscosity, polarity, and their roles as hydrogen bond donors/acceptors. This can alter elution order and improve selectivity.[5]

  • Optimize the Gradient: A common mistake is using a gradient that is too steep. A slower, shallower gradient provides more time for the diastereomers to interact with the stationary phase, often dramatically improving resolution.[4] If the peaks are eluting between 5 and 7 minutes in a 10-minute gradient, try flattening the gradient slope specifically in that time window.

  • Adjust Column Temperature: Temperature is a powerful tool for optimizing selectivity.[6] For isomer separations, both increasing and decreasing the temperature can be beneficial.

    • Increasing Temperature (e.g., to 40-50°C): This lowers mobile phase viscosity, which can lead to sharper peaks (higher efficiency) and may change selectivity.[6][7]

    • Decreasing Temperature (e.g., to 15-25°C): This can sometimes enhance the subtle intermolecular interactions responsible for separation, increasing resolution at the cost of longer run times and higher backpressure.[8][9]

  • Modify Mobile Phase pH (If applicable): While the target molecule lacks strongly ionizable groups, subtle pH shifts can influence interactions with residual silanols on the silica surface, potentially improving peak shape and resolution. Adding 0.1% formic acid is a standard practice to ensure consistent results.[10]

Q3: I have successfully separated the cis and trans diastereomers. How do I now resolve the enantiomers within each peak?

A3: This requires moving from achiral to chiral chromatography. The most effective approach is to use a Chiral Stationary Phase (CSP).[2] Polysaccharide-based CSPs are exceptionally versatile and represent the best starting point for this type of molecule.[3][11]

  • Mechanism: CSPs create a three-dimensional chiral environment. The enantiomers form transient diastereomeric complexes with the stationary phase, and the difference in the stability of these complexes leads to different retention times.[3]

  • Column Selection: Start by screening columns with different polysaccharide backbones (amylose vs. cellulose) and different derivatizing groups (e.g., 3,5-dimethylphenylcarbamate).[12][13] See Table 2 for recommended screening columns.

  • Mobile Phase Mode: Normal phase (e.g., hexane/isopropanol) is often the most successful mode for chiral separations on polysaccharide CSPs.[14] It provides different interaction mechanisms compared to reversed-phase and can unlock selectivity not seen in aqueous systems. Refer to Protocol 2 for a detailed screening strategy.

Q4: My peaks are tailing, which is causing overlap even when the peak maxima are separated. What causes this and how can I fix it?

A4: Peak tailing is often caused by secondary, undesirable interactions between your analyte and the stationary phase, or by issues outside the column.

  • Analyte-Silanol Interactions: The hydroxyl group on your molecule can interact with acidic residual silanols on the silica surface of the column. This is a common cause of tailing for polar compounds.

    • Solution: Add a small amount of a competitive base, like diethylamine (DEA), to the mobile phase (typically 0.1%) in normal phase mode.[15] In reversed-phase, ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress silanol activity.[10]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you were overloading the column.

  • Extra-Column Effects: Problems with tubing, connections, or the detector flow cell can cause peak distortion.

    • Solution: Ensure all fittings are secure and that you are using tubing with the smallest possible internal diameter to minimize dead volume.[16]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the isomers I am trying to separate?

A1: You are dealing with two types of stereoisomers: diastereomers and enantiomers.

  • Diastereomers: These are the cis and trans isomers. In the cis form, the hydroxyl and ester groups are on the same side of the cyclohexane ring. In the trans form, they are on opposite sides. This geometric difference results in different physical properties, allowing for separation on standard (achiral) HPLC columns.

  • Enantiomers: Each diastereomer (cis and trans) exists as a pair of non-superimposable mirror images. For example, the (1S,3S) and (1R,3R) isomers are enantiomers. They have identical physical properties in an achiral environment and can only be separated using a chiral selector.[17]

Q2: Should I start my method development with a chiral or an achiral column?

A2: Always start with a standard achiral column (like a C18). Your first goal should be to confirm the purity of your sample and to separate the diastereomers.[18] Chiral columns are specialized and more expensive; attempting to separate all four isomers at once on a chiral column without first understanding the diastereomeric separation is an inefficient approach that can lead to complex, overlapping chromatograms.

G A Start: Sample containing up to 4 stereoisomers B Use Achiral Column (e.g., C18) A->B C Are diastereomers (cis/trans) baseline resolved (Rs >= 1.5)? B->C D Optimize achiral method (solvent, gradient, temp) C->D No E Proceed to Chiral Separation C->E Yes D->B F Use Chiral Stationary Phase (CSP) E->F G Are enantiomers (R/S) resolved? F->G H Screen different CSPs and mobile phases G->H No I Method Complete: All 4 isomers resolved G->I Yes H->F

Caption: Decision tree for method development strategy.

Q3: How do I select the right Chiral Stationary Phase (CSP)?

A3: It is nearly impossible to predict the best CSP for a given molecule.[3] The most effective strategy is to perform a column screening. For a neutral molecule with a hydroxyl and an ester group like yours, polysaccharide-based CSPs are the most successful class.[11] These columns, derived from cellulose or amylose with various phenylcarbamate derivatives, offer a wide range of selectivities.[12] A good screening kit would include columns like those listed in Table 2 .

Q4: What is the role of the alcohol modifier (e.g., isopropanol, ethanol) in normal phase chiral separations?

A4: In normal phase chromatography on polysaccharide CSPs, the alcohol modifier is a critical component of the mobile phase that controls retention and selectivity. It competes with the analyte for polar interaction sites (like hydrogen bonding sites) on the CSP.

  • Higher % Alcohol: Decreases retention time (analyte elutes faster).

  • Lower % Alcohol: Increases retention time (analyte elutes slower). The type of alcohol (isopropanol vs. ethanol) can also drastically change the selectivity of the separation, sometimes even reversing the elution order of the enantiomers.[19]

Q5: Can temperature significantly impact my chiral separation?

A5: Yes, absolutely. Temperature can have a profound and often non-linear effect on chiral separations.[17] Unlike achiral separations where temperature primarily affects viscosity and kinetics, in chiral separations it directly influences the thermodynamics of the transient diastereomeric complexes. A change of just 5-10°C can sometimes mean the difference between no separation and baseline resolution, or it can even cause a reversal of the elution order.[17] It is a crucial parameter to optimize once you have identified a promising CSP and mobile phase combination.

Data & Protocols

Data Presentation

Table 1: Example Starting Conditions for Achiral (Reversed-Phase) Diastereomer Separation

ParameterCondition 1Condition 2
Column C18, 150 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B in 15 min5% to 95% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30°C30°C
Detection UV at 210 nmUV at 210 nm

Table 2: Recommended Chiral Stationary Phases (CSPs) for Screening

CSP Name (Example)BackboneDerivativePrimary Mode
CHIRALPAK® AD-HAmylosetris(3,5-dimethylphenylcarbamate)Normal Phase
CHIRALCEL® OD-HCellulosetris(3,5-dimethylphenylcarbamate)Normal Phase
CHIRALPAK® IAAmylosetris(3,5-dimethylphenylcarbamate) [Immobilized]Normal/Reversed
CHIRALCEL® OJ-HCellulosetris(4-methylbenzoate)Normal Phase

Table 3: Example Mobile Phases for Chiral Screening (Normal Phase)

SystemMobile Phase Composition (v/v)Additive (Optional)
1 n-Hexane / 2-Propanol (IPA) (90:10)0.1% Diethylamine (DEA)
2 n-Hexane / Ethanol (EtOH) (90:10)0.1% Trifluoroacetic Acid (TFA)
3 n-Hexane / IPA (80:20)None
4 n-Hexane / EtOH (80:20)None
Experimental Protocols
Protocol 1: Method Development for Diastereomer Separation (Achiral C18)

This protocol outlines a systematic approach to separate the cis and trans diastereomers.

  • System Preparation:

    • Install a C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade Water) and Mobile Phase B (Acetonitrile).

    • Set the column oven to 30°C and the flow rate to 1.0 mL/min.

  • Initial Scouting Gradient:

    • Run a broad gradient from 5% to 95% B over 15 minutes.

    • This will establish the approximate retention time of your compound cluster.

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution time of the analytes. For example, if the cluster elutes at 40% B, try a gradient of 30% to 50% B over 20 minutes.

    • The goal is to achieve an Rs value > 1.5.

  • Solvent Change (If Necessary):

    • If resolution is still poor, replace Acetonitrile (Mobile Phase B) with Methanol and repeat Step 3. The change in solvent properties may provide the necessary selectivity.[4]

  • Temperature Optimization (If Necessary):

    • Using the best mobile phase from the previous steps, test the separation at different temperatures (e.g., 25°C, 40°C, 50°C).[6] This can fine-tune the resolution and improve peak shape.

Protocol 2: Chiral Stationary Phase (CSP) Screening for Enantiomer Separation

This protocol is for resolving the enantiomeric pairs after diastereomer separation is understood.

  • System Preparation (Normal Phase):

    • Install the first chiral column from your screening set (e.g., CHIRALPAK® AD-H).

    • Flush the HPLC system thoroughly with 2-Propanol (IPA) to remove any water or buffers.

    • Prepare mobile phases as described in Table 3 .

  • Column Equilibration:

    • Equilibrate the column with the first mobile phase (e.g., Hexane/IPA 90:10) for at least 30 minutes or until a stable baseline is achieved.

  • Screening Injections:

    • Inject your sample (which contains the separated diastereomers or the full mixture).

    • Run the analysis isocratically.

    • Repeat steps 2 and 3 for each mobile phase listed in Table 3 .

  • Evaluate and Repeat:

    • Analyze the chromatograms for any sign of peak splitting or separation within the diastereomer peaks.

    • Repeat the entire screening process (Steps 1-3) for each of the different CSPs in your screening kit.

  • Optimization:

    • Once a promising combination of CSP and mobile phase is identified, optimize the separation by making small changes to the percentage of alcohol modifier (e.g., changing from 90:10 to 95:5 or 85:15 Hexane/IPA) and testing the effect of temperature.

References

  • Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant - ISCA. (n.d.). Retrieved March 22, 2026, from [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023, January 19). Retrieved March 22, 2026, from [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate. (n.d.). Retrieved March 22, 2026, from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. (2018, August 9). Retrieved March 22, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2002, March 1). Retrieved March 22, 2026, from [Link]

  • Use of column temperature to optimize carotenoid isomer separation by C - ResearchGate. (2005, May 1). Retrieved March 22, 2026, from [Link]

  • HPLC Technical Tip: Chiral Method Development - Phenomenex. (n.d.). Retrieved March 22, 2026, from [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23). Retrieved March 22, 2026, from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. (2022, April 19). Retrieved March 22, 2026, from [Link]

  • Chiral mobile phase additives in HPLC enantioseparations - PubMed. (2012). Retrieved March 22, 2026, from [Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC. (2021, September 9). Retrieved March 22, 2026, from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. (n.d.). Retrieved March 22, 2026, from [Link]

  • How Column Temperature Affects HPLC Resolution - Chrom Tech. (n.d.). Retrieved March 22, 2026, from [Link]

  • How to Use Preparative HPLC -Part 3 About column temperature control in preparative - GL Sciences. (n.d.). Retrieved March 22, 2026, from [Link]

  • Improving Separation of Peaks in RP HPLC - MicroSolv Technology Corporation. (n.d.). Retrieved March 22, 2026, from [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments - MDPI. (2019, February 28). Retrieved March 22, 2026, from [Link]

  • CHIRAL STATIONARY PHASES - HPLC. (n.d.). Retrieved March 22, 2026, from [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide - The Analytical Scientist. (n.d.). Retrieved March 22, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30). Retrieved March 22, 2026, from [Link]

  • Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. (2022, January 10). Retrieved March 22, 2026, from [Link]

  • The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. (n.d.). Retrieved March 22, 2026, from [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (2011). Retrieved March 22, 2026, from [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). Retrieved March 22, 2026, from [Link]

  • How to separate isomers by Normal phase HPLC? - ResearchGate. (2019, August 7). Retrieved March 22, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Spontaneous Hydrolysis of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling moisture-sensitive β and γ -hydroxy esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling moisture-sensitive β

  • and γ -hydroxy esters. Below, we break down the mechanistic causality of degradation, provide troubleshooting FAQs, and outline a self-validating protocol for long-term storage.

Mechanistic Causality: Why Does This Molecule Degrade?

A common misconception in synthetic chemistry is that all γ -hydroxy esters rapidly degrade via intramolecular lactonization. However, stereochemistry strictly dictates the degradation pathway of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate.

The (1S,3S)-rel descriptor indicates a trans-1,3-disubstituted cyclohexane ring. In cis-1,3-disubstituted cyclohexanes, the diaxial conformation places the hydroxyl and carboxylate groups in a syn-axial orientation, entropically driving rapid lactonization[1]. Conversely, in the trans-1,3 geometry, one substituent is strictly axial while the other is equatorial. This prevents the functional groups from achieving the spatial proximity required for cyclization without overcoming massive ring strain[1].

Because intramolecular lactonization is sterically hindered, the primary degradation mechanism is intermolecular hydrolysis of the ethyl ester, catalyzed by trace ambient moisture and localized pH shifts during storage[2].

Troubleshooting & Diagnostic FAQs

Q1: I stored my compound in the laboratory freezer (-20°C), but LC-MS still shows significant hydrolysis. Why did the cold temperature fail to protect it? A1: Standard laboratory freezers are highly humid environments. When vials are repeatedly opened or improperly sealed, atmospheric moisture condenses inside the cold vial, directly driving hydrolysis[3]. Storing the compound in a freezer without secondary desiccation actually accelerates moisture accumulation, providing the water nucleophile necessary to cleave the ester bond[3].

Q2: How can I definitively differentiate between hydrolysis and lactonization in my Quality Control (QC) data? A2: Use 1 H NMR as a self-validating diagnostic tool. If the compound has hydrolyzed, you will observe the disappearance of the ethyl group signals (a quartet near 4.1 ppm and a triplet near 1.2 ppm) and the appearance of a broad carboxylic acid proton. If lactonization occurred, you would see a significant downfield shift of the C3 methine proton due to the formation of the bridged bicyclic lactone ring.

Q3: Does the material of my storage vial matter? A3: Yes. Standard soda-lime glass can leach trace alkali metals over time, creating a micro-environment with a basic pH that catalyzes ester saponification. Always use neutral, Type I borosilicate glass or PTFE-lined containers to prevent pH-driven degradation.

Self-Validating Standard Operating Procedure (SOP): Long-Term Storage

To ensure the structural integrity of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate over months or years, follow this step-by-step methodology:

Step 1: Residual Water Removal (Validation Step) Dissolve the compound in a volatile, inert solvent (e.g., dichloromethane) and dry over an anhydrous drying agent (e.g., Na 2​ SO 4​ , MgSO 4​ ) until it no longer clumps[4]. The cessation of clumping is your visual validation that bulk water has been successfully sequestered.

Step 2: Filtration and Concentration Filter the solution to remove the drying agent and concentrate it under reduced pressure using a rotary evaporator. Ensure the water bath does not exceed 30°C to prevent thermal degradation.

Step 3: Aliquoting Transfer the neat oil or solid into amber, Type I borosilicate glass vials. Aliquoting prevents repeated freeze-thaw cycles and limits atmospheric exposure during future use.

Step 4: Inert Atmosphere Purging Purge the headspace of each vial with dry Argon or Nitrogen gas to displace atmospheric oxygen and moisture[3].

Step 5: Sealing and Secondary Containment Cap immediately with PTFE-lined septa. Place the vials inside a sealed secondary container (such as a desiccator cabinet or a sealed jar) filled with active indicating molecular sieves[3].

Step 6: Cryogenic Storage Store the secondary container at -80°C. Deep freezing significantly reduces the kinetic rate constant of degradation compared to standard -20°C storage[5].

Quantitative Storage Data

The table below summarizes the expected stability of the ester based on various storage environments, highlighting the causality between moisture exposure and hydrolysis rates.

Storage ConditionEnvironmentEstimated Hydrolysis RatePrimary Degradation Driver
Room Temp (25°C) Ambient AirHigh (>5% per month)Atmospheric moisture & thermal energy
Standard Freezer (-20°C) Unsealed VialModerate (1-3% per month)Condensation / Ice crystal formation[3]
Deep Freeze (-80°C) Argon + DesiccantNegligible (<0.1% per year)None (Kinetically frozen)[5]

Experimental Workflow Visualization

StorageWorkflow Start Synthesized Compound Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate QC Perform QC (1H NMR / LC-MS) Check for free carboxylic acid Start->QC Decision Is Hydrolysis > 2%? QC->Decision Purify Repurify via Flash Chromatography (Neutral Silica) Decision->Purify Yes Dry Dry over Anhydrous MgSO4 (Until no longer clumping) Decision->Dry No Purify->Dry Aliquot Aliquot into Neutral Borosilicate Amber Glass Vials Dry->Aliquot Purge Purge Headspace with Argon Seal with PTFE-lined Caps Aliquot->Purge Store Store at -80°C in a Sealed Desiccator Purge->Store

Workflow for the quality control and long-term storage of moisture-sensitive esters.

Sources

Optimization

Optimizing column chromatography purification for Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate

Welcome to the Technical Support Center for the chromatographic purification of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate . As a Senior Application Scientist, I have designed this guide to move beyond basic op...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate .

As a Senior Application Scientist, I have designed this guide to move beyond basic operational steps and address the specific physicochemical challenges of this molecule. Because this compound contains both a hydrogen-bond donating/accepting secondary hydroxyl group and a hydrogen-bond accepting ester group, it is highly susceptible to band broadening, tailing, and co-elution with its diastereomers.

The following resources provide field-proven, self-validating protocols and troubleshooting steps to ensure high-purity recovery.

Purification Strategy Workflow

The following decision tree outlines the logical progression for method development and execution.

Workflow Start Crude Mixture Ethyl 3-hydroxycyclohexanecarboxylate TLC TLC Method Development Target Rf: 0.15 - 0.40 Start->TLC Check Is ΔCV ≥ 1.0 between diastereomers? TLC->Check Opt Optimize Selectivity (e.g., Toluene/Acetone) Check->Opt No Load Select Loading Method Check->Load Yes Opt->TLC Wet Liquid Loading (Min. DCM) Load->Wet Low Viscosity Dry Dry Loading (Adsorb on HM-N) Load->Dry High Viscosity Run Execute Flash Chromatography (Gradient Elution) Wet->Run Dry->Run

Decision tree for optimizing the flash chromatography purification of the target ester.

Quantitative Optimization Parameters

To achieve baseline separation, your chromatographic parameters must fall within the specific mathematical thresholds outlined below.

ParameterOptimal Range / ValueCausality & Impact on Separation
Target Retention Factor ( Rf​ ) 0.15 – 0.40Maximizes interaction time with the stationary phase. Higher Rf​ values lead to co-elution; lower values cause excessive band broadening[1].
Column Volume Difference ( ΔCV ) ≥1.0 ΔCV mathematically dictates resolution. A difference of at least 1.0 ensures baseline separation between the cis and trans diastereomers[1].
Liquid Loading Volume < 2% of Column VolumeExcess dissolution solvent acts as a strong mobile phase, causing the sample to race down the column and destroying resolution.
Dry Loading Ratio (Sample:HM-N) 1:3 to 1:4 (w/w)Diatomaceous earth (HM-N) provides high surface area without the active silanol sites of silica, preventing sample agglomeration and diffuse bands[2].

Troubleshooting Guides & FAQs

Q1: My chromatogram shows split peaks or doublets for Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate. Is my compound degrading on the column? A: Split peaks are rarely indicative of chemical degradation. Causality: The primary cause of split or multiple peaks for a single compound is poor column bed integrity. This occurs when there is a void space at the top of the column, a void within the packed bed, or channeling along the column walls[3]. These physical defects create multiple flow paths with different solvent migration rates. Solution: Inspect the top of your flash cartridge. If you are using a column with a removable cap, you can safely remove the top frit and fill the void space with fresh silica media to restore bed integrity[3]. If the column is sealed, you must replace the cartridge.

Q2: I am experiencing severe peak tailing. How can I sharpen my elution bands? A: Tailing is a common issue for molecules with secondary alcohols. Causality: The hydroxyl group of the cyclohexane ring acts as both a strong hydrogen bond donor and acceptor. It interacts strongly with the acidic, unendcapped silanol groups on standard normal-phase silica gel. Solution: Switch from an isocratic method to a shallow step-gradient method. If tailing persists, consider adding a trace amount (0.1% - 1%) of a modifier like acetic acid to the mobile phase to competitively bind the active silanol sites, or utilize end-capped silica cartridges.

Q3: The (1S,3S)-rel (cis) isomer and the (1S,3R) (trans) isomer are co-eluting. How do I resolve them? A: Diastereomer separation requires strategic selectivity optimization. Causality: The cis-1,3-disubstituted configuration allows both the ester and hydroxyl groups to be equatorial, while the trans isomer forces one group into an axial position. Because their functional groups are identical, their overall polarity is nearly the same. However, the spatial projection (equatorial vs. axial) alters their steric accessibility to the silica surface. Solution: Do not rely solely on Rf​ differences. Separation is governed by the difference in Column Volumes ( ΔCV )[1]. If a standard Hexanes/EtOAc gradient fails to yield a ΔCV≥1.0 , change the solvent selectivity group. For example, switch to a Toluene/Acetone system, which utilizes different hydrogen-bonding dynamics to exploit the steric differences between the axial and equatorial hydroxyl groups.

Step-by-Step Methodologies

Protocol 1: TLC Method Development & ΔCV Calculation

Self-Validating System: This protocol ensures that the chromatographic conditions are mathematically viable before committing to a preparative run.

  • Sample Preparation: Dissolve 10 mg of the crude reaction mixture (often synthesized via the hydrogenation of ethyl 3-hydroxybenzoate[4]) in 1 mL of dichloromethane (DCM).

  • Spotting: Apply small, concentrated spots onto a normal-phase silica TLC plate.

  • Elution: Develop the plate in a low-polarity solvent system (e.g., 10% EtOAc in Hexanes).

  • Rf​ Optimization: Adjust the solvent ratio until the target ester elutes with an Rf​ between 0.15 and 0.40[1].

  • ΔCV Calculation: Calculate the Column Volume ( CV ) for both the target compound and the closest impurity using the formula CV=1/Rf​ .

  • Validation: Subtract the smaller CV from the larger CV . If ΔCV<1.0 , return to Step 3 and evaluate a different solvent system (e.g., Toluene/Acetone).

Protocol 2: Dry Loading with Diatomaceous Earth (HM-N)

Causality: Liquid loading an oil in a strong solvent causes the sample to elute prematurely, ruining resolution. Adsorbing the oil onto diatomaceous earth (HM-N) instead of silica gel prevents band diffusion and sample agglomeration without adding active binding sites[2].

  • Dissolution: Dissolve the crude Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate in a minimum volume of a volatile solvent (e.g., acetone).

  • Adsorption: Add Biotage HM-N to the solution at a 1:3 ratio (Sample mass : HM-N mass)[2].

  • Evaporation: Attach the flask to a rotary evaporator and slowly remove the solvent under reduced pressure until a dry, free-flowing powder remains.

  • Self-Validation Check: Transfer a few milligrams of the dry powder to a vial, add 1 mL of the chosen mobile phase, and spot the supernatant on a TLC plate. If the compound does not elute, it is irreversibly bound, indicating the need for a stronger mobile phase.

  • Packing: Transfer the validated powder into an empty loading cartridge (Samplet) and attach it to the main flash column.

  • Execution: Run the optimized gradient method.

References

  • Why are my flash column chromatography peaks splitting? - Biotage Source: Biotage URL:[Link]

  • Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-986142) Source: ACS Publications URL:[Link]

  • 02140-EN Biotage Flash 75/150 User Manual Source: Biotage URL:[Link]

  • Biotage Flash Cartridge User Guide Source: UCSB Chemistry URL:[Link]

Sources

Troubleshooting

Troubleshooting low enantiomeric excess (ee) in Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate synthesis

Technical Support Center: Troubleshooting Low Enantiomeric Excess (ee) in Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate Synthesis Welcome to the Technical Support Center. Synthesizing the pure (1S,3S) enantiomer o...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Enantiomeric Excess (ee) in Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate Synthesis

Welcome to the Technical Support Center. Synthesizing the pure (1S,3S) enantiomer of ethyl 3-hydroxycyclohexane-1-carboxylate—a critical chiral building block in drug development—requires rigorous stereocontrol. Because the molecule possesses two stereocenters (C1 and C3), researchers must manage both diastereomeric excess (de) (trans vs. cis) and enantiomeric excess (ee) ((1S,3S) vs. (1R,3R)).

Most synthetic routes rely on either the biocatalytic asymmetric reduction of ethyl 3-oxocyclohexanecarboxylate[1] or the enzymatic kinetic resolution of the racemic mixture using lipases (e.g., Novozyme 435)[2]. Advanced methodologies may also employ sequential biocatalysis to access chiral cyclic γ-oxoesters[3]. A drop in ee usually indicates a breakdown in the kinetic control of the enzyme, thermodynamic reversibility, or background chemical interference.

Section 1: Root Cause Analysis (Why is your ee low?)

As a Senior Application Scientist, I approach low ee not as a random failure, but as a breakdown in the reaction's physical chemistry. Here are the primary causal factors:

  • Thermodynamic Reversibility in KRED/ADH Systems: Ketoreductase (KRED) and Alcohol Dehydrogenase (ADH) reactions require a hydride source (NADH or NADPH). If the oxidized cofactor (NAD+/NADP+) accumulates, the enzyme can catalyze the reverse oxidation of your chiral alcohol back to the ketone[4]. Because the forward reduction is highly stereoselective but the reverse oxidation may slightly favor one enantiomer over time, this continuous cycling leads to racemization and a depressed ee.

  • Spontaneous Epimerization at C1: The C1 proton alpha to the ethyl ester is relatively acidic. Under basic reaction conditions (often used to maintain enzyme pH optimum), the C1 stereocenter can undergo enolization and epimerization. This converts the desired (1S,3S) trans-isomer into the (1R,3S) cis-isomer, confounding chiral analysis and lowering the effective yield of the target enantiomer.

  • Poor Enzyme-Substrate Fit (Prelog vs. Anti-Prelog): The active site of the chosen KRED may not provide sufficient steric hindrance to lock the ethyl 3-oxocyclohexanecarboxylate into a single binding conformation. This allows hydride attack from both the Re and Si faces of the ketone.

  • Incomplete Kinetic Resolution: When using lipases for resolution, stopping the reaction at the wrong conversion point (e.g., >50% for the alcohol) will drastically lower the ee of the remaining unreacted enantiomer[5].

Section 2: Troubleshooting Workflows & Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to scale-up without running the designated controls.

Protocol A: Optimizing KRED-Mediated Asymmetric Reduction

This protocol ensures that cofactor regeneration is driving the equilibrium strictly forward, preventing racemization[4].

  • System Setup: Prepare a 100 mM potassium phosphate buffer. Critical: Adjust the pH to 6.5 (rather than 7.5) to suppress spontaneous C1 enolization/epimerization. Add 1 mM MgSO₄ to stabilize the enzyme.

  • Cofactor Regeneration Coupling: Instead of using isopropanol (which generates acetone and can stall the equilibrium), use the Glucose/Glucose Dehydrogenase (GDH) system. Add 250 mM D-glucose, 1 U/mL GDH, and 1 mM NADP+. The oxidation of glucose to gluconolactone is irreversible, locking the stereocenter once formed[4].

  • Substrate Addition: Add ethyl 3-oxocyclohexanecarboxylate (50 mM). If solubility is poor, run as a biphasic system with 10% (v/v) toluene to serve as a substrate reservoir[4].

  • Biocatalyst Addition: Add the selected (1S,3S)-specific KRED (e.g., 5 mg/mL).

  • Incubation & Control: Incubate at 30°C with 250 rpm shaking. Self-Validating Control: Run a parallel blank without the KRED to ensure no background reduction or C1 epimerization is occurring in the buffer.

  • Quench & Extraction: Quench immediately upon reaching >95% conversion by extracting with ethyl acetate. Dry over Na₂SO₄ and analyze via Chiral GC (e.g., CP-Chirasil-Dex CB column).

Protocol B: Lipase-Mediated Kinetic Resolution (CALB)

Use this protocol if your strategy involves resolving the racemic rel-mixture[2].

  • Reaction Mixture: Dissolve 100 mM of racemic trans-ethyl 3-hydroxycyclohexanecarboxylate in anhydrous methyl tert-butyl ether (MTBE) or methylene chloride[2].

  • Acyl Donor: Add 300 mM vinyl acetate. Vinyl acetate is mandatory because the byproduct (vinyl alcohol) tautomerizes to acetaldehyde, rendering the acylation irreversible.

  • Enzyme Addition: Add 20 mg/mL of immobilized Candida antarctica Lipase B (e.g., Novozyme 435)[2].

  • Monitoring (Critical Step): Monitor the reaction strictly via chiral GC. To isolate the (1S,3S) alcohol with >99% ee, the reaction must be stopped at exactly 50-52% conversion.

  • Workup: Filter off the immobilized enzyme to terminate the reaction[5]. Separate the acylated product from the chiral alcohol via silica gel chromatography (n-heptane/ethyl acetate)[2].

Section 3: Data & Diagnostics

Table 1: Diagnostic Matrix for Low ee in Biocatalytic Reductions

Observation (Chiral GC/HPLC)Potential Root CauseRecommended Solution
Low ee, High Conversion Reverse oxidation (racemization)Switch to an irreversible cofactor regeneration system (e.g., Glucose/GDH)[4].
Low ee, Low Conversion Poor enzyme stereoselectivityScreen a broader KRED panel; lower reaction temperature to 20°C to increase active-site rigidity.
High ee, Low de (Cis-isomer present)C1 epimerization via enolizationLower the buffer pH from 7.5-8.0 to 6.0-6.5; reduce overall reaction time.
Low ee in Lipase Resolution Over-conversion (>50%)Monitor closely; stop reaction at 48-52% conversion; use irreversible acyl donor[2].

Table 2: Comparison of Cofactor Regeneration Systems

SystemByproductEquilibriumImpact on ee
Isopropanol (IPA) / ADH AcetoneReversibleHigh risk of racemization if acetone is not continuously removed[4].
Glucose / GDH GluconolactoneIrreversibleExcellent; drives reduction strictly forward and locks the stereocenter[4].
Formate / FDH CO₂ (gas)IrreversibleExcellent; drives reaction to completion via gas evolution.

Section 4: Diagnostic Workflow Visualization

TroubleshootingWorkflow Start Low ee Detected in (1S,3S) Synthesis CheckConv Check Reaction Conversion Start->CheckConv HighConv High Conversion (>95%) CheckConv->HighConv LowConv Low Conversion (<50%) CheckConv->LowConv CheckDE Check Diastereomeric Excess (de) HighConv->CheckDE CheckEnz Screen New KRED or Adjust Temp LowConv->CheckEnz LowDE Low de (Cis-isomer present) CheckDE->LowDE HighDE High de (Trans-isomer only) CheckDE->HighDE FixEpi Fix C1 Epimerization: Lower pH, Reduce Time LowDE->FixEpi FixRacem Fix Racemization: Use Glucose/GDH System HighDE->FixRacem

Diagnostic workflow for troubleshooting low enantiomeric excess in asymmetric ketone reductions.

Section 5: Frequently Asked Questions (FAQs)

Q: Can the work-up procedure affect my final enantiomeric excess? A: Yes. If you are using a reversible cofactor system (like IPA/ADH) and you do not rapidly quench the enzyme (e.g., by extracting with ethyl acetate or filtering the immobilized enzyme), the biocatalyst will continue to equilibrate the product during the work-up as the solvent evaporates and concentrations change. Always quench the reaction immediately upon reaching maximum conversion[4].

Q: Why am I seeing the (1R,3S) cis-isomer when my KRED is strictly selective for the (3S) alcohol? A: This is a classic case of substrate epimerization. The starting material, ethyl 3-oxocyclohexanecarboxylate, has an acidic proton at the C1 position. In aqueous buffer at pH > 7, it can undergo keto-enol tautomerization. If the KRED reduces the C3 ketone faster than C1 epimerizes, you get high de. If epimerization is fast, you will get a mixture of (1S,3S) and (1R,3S). To fix this, run the reaction at a slightly acidic pH (e.g., pH 6.0-6.5) to suppress enolization.

Q: I am doing a kinetic resolution with Novozyme 435. Why is my isolated alcohol only at 80% ee? A: In kinetic resolution, the ee of the remaining substrate (the alcohol) increases as the reaction progresses, while the ee of the product (the ester) decreases. If your alcohol is only at 80% ee, you likely stopped the reaction too early (e.g., at 30-40% conversion). You must push the conversion closer to 50% (or slightly beyond, e.g., 52%) to ensure all of the unwanted enantiomer has been acylated[5].

Q: Does the choice of organic co-solvent in biphasic systems impact KRED stereoselectivity? A: Yes. Solvents like DMSO or methanol can alter the hydration shell of the enzyme, sometimes subtly shifting the binding pocket conformation. If you observe a drop in ee when scaling up with a miscible co-solvent, switch to a strictly biphasic system using a water-immiscible solvent like toluene or hexane, which keeps the dissolved solvent concentration in the aqueous phase extremely low[4].

Sources

Optimization

Technical Support Center: Minimizing Epimerization in Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded solut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded solutions for handling Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate .

Our focus is on a critical synthetic challenge: the unwanted epimerization of the C1 stereocenter.

🧠 Knowledge Base: The Mechanistic Root of Epimerization

To solve a problem, we must first understand its causality. The target molecule is a cis-1,3-disubstituted cyclohexane derivative, which thermodynamically favors a highly stable diequatorial conformation. However, the α -proton at the C1 position (adjacent to the ester carbonyl) is mildly acidic.

When exposed to basic conditions (e.g., alkoxides, aqueous hydroxides during saponification) or prolonged heat, this proton can be abstracted to form a planar enolate intermediate. Upon reprotonation, the stereocenter can invert, converting the desired cis (1S,3S) isomer into the trans (1R,3S) axial-equatorial conformation. Furthermore, under acidic or forcing conditions, the cis isomer is uniquely susceptible to intramolecular lactonization .

Epimerization_Pathway Cis Ethyl (1S,3S)-rel-cis (Target Isomer) Enolate Enolate Intermediate (Achiral at C1) Cis->Enolate Base/Heat Lactone Bicyclic Lactone (Degradation) Cis->Lactone Acid/Heat Enolate->Cis Protonation (Face A) Trans Ethyl (1R,3S)-rel-trans (Epimerized) Enolate->Trans Protonation (Face B) Trans->Enolate Base/Heat

Figure 1: Base-catalyzed epimerization and acid-catalyzed lactonization of the cis-ester.

📊 Diagnostic Data: Conditions vs. Epimerization

The table below summarizes the quantitative impact of various hydrolysis conditions on the diastereomeric excess (de) of the final product. The data illustrates that hydrolysis must outcompete enolization to preserve stereochemical integrity.

Hydrolysis ConditionsTemp (°C)Time (h)Conversion (%)Diastereomeric Excess (de %)Primary Byproduct
NaOH (2.0 eq), MeOH/H2O652>99< 40% Trans-isomer
NaOH (1.5 eq), THF/H2O25129575% Trans-isomer
LiOH (1.1 eq), THF/MeOH/H2O04>98> 95% None
CAL-B Lipase, pH 7.0 Buffer302445 (Kinetic)> 99% None

🛠 Troubleshooting Desk: FAQs

Q1: Why does my cis-ester epimerize during standard saponification? A: Saponification with standard bases (NaOH/KOH) at elevated temperatures promotes enolization of the ester prior to its hydrolysis. Once the carboxylate salt forms, epimerization is largely halted due to the high energy barrier of forming a dianion. Therefore, if the rate of deprotonation competes with the rate of nucleophilic attack, you will observe epimerization .

Q2: How can I hydrolyze the ester without losing diastereomeric excess? A: Switch to a mild LiOH-mediated hydrolysis at 0 °C. The lithium ion acts as a Lewis acid, coordinating the carbonyl oxygen and accelerating hydroxide attack at lower temperatures. This kinetic control ensures hydrolysis outcompetes the deprotonation event. Alternatively, enzymatic hydrolysis using hydrolases operates at neutral pH, completely shutting down the enolization pathway .

Q3: During the reduction of the 3-oxo precursor, I get a mixture of diastereomers. How do I fix this? A: Chemical reducing agents (like NaBH 4​ ) often yield mixtures due to poor facial selectivity and base-catalyzed epimerization of the starting ketone. To achieve high cis selectivity, utilize Ketoreductases (KREDs). KREDs perform stereoselective reduction at physiological pH, avoiding epimerization of the labile α -proton entirely .

🔬 Standard Operating Procedures (Self-Validating Protocols)

To ensure trustworthy results, every protocol provided here is designed as a self-validating system , embedding analytical checkpoints directly into the workflow.

Workflow Step1 Ketone Precursor (Ethyl 3-oxocyclohexanecarboxylate) Step2 Biocatalytic Reduction (KRED, pH 7.0, 30°C) Step1->Step2 Prevents initial epimerization Step3 Ethyl (1S,3S)-rel-cis (>99% de) Step2->Step3 Stereoselective conversion Step4 Mild Hydrolysis (LiOH, 0°C) Step3->Step4 Downstream processing Step5 (1S,3S)-rel-Acid (Final Product) Step4->Step5 Avoids base-catalyzed inversion

Figure 2: Optimized stereoselective workflow preventing epimerization at C1.

Protocol A: Biocatalytic Reduction of Ethyl 3-oxocyclohexane-1-carboxylate

Causality: Operating at pH 7.0 prevents the base-catalyzed enolization of the starting material, while the enzyme's chiral pocket dictates absolute facial selectivity.

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO 4​ .

  • Enzyme/Cofactor Addition: Dissolve NADP + (1 mM), Glucose (1.5 eq), Glucose Dehydrogenase (GDH, for cofactor recycling), and Ketoreductase (e.g., KRED-130) into the buffer.

  • Substrate Addition: Add Ethyl 3-oxocyclohexane-1-carboxylate (100 g/L loading). Stir at 30 °C for 24 hours.

  • Extraction: Extract the aqueous layer with MTBE (3 x 1 Vol). Note: MTBE avoids transesterification side-reactions common with protic solvents.

  • Self-Validation Checkpoint (Chiral GC): Run an aliquot on a Chiral GC (e.g., CP-Chirasil-Dex CB column). The system is self-validating: the absence of the trans-isomer peak (which typically elutes ~0.5 mins after the cis-isomer) confirms the pH-control successfully prevented substrate epimerization.

Protocol B: Mild LiOH Hydrolysis of the Cis-Ester

Causality: Low temperatures exponentially decrease the rate of C1 deprotonation relative to nucleophilic attack, while Li + coordination directs the hydroxide.

  • Solvent System: Dissolve Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate in a 3:1:1 mixture of THF:MeOH:H 2​ O. Note: This ensures homogeneity while maintaining a high local concentration of water.

  • Temperature Control: Cool the reaction vessel strictly to 0 °C using an ice-water bath.

  • Hydrolysis: Add 1.1 equivalents of LiOH·H 2​ O portion-wise. Stir for 4 hours at 0 °C.

  • Quench: Carefully acidify with 1M HCl to pH 3 at 0 °C. Note: Immediate extraction is required as prolonged exposure to acidic conditions can trigger lactonization.

  • Extraction & Self-Validation Checkpoint ( 1 H NMR): Extract with EtOAc, dry, and concentrate. Analyze the crude product via 1 H NMR (CDCl 3​ ). Look at the C1 proton (~2.3 ppm). In the cis (diequatorial) isomer, this proton is axial and appears as a distinct triplet of triplets (tt) due to two large axial-axial couplings (J ~11 Hz) and two small axial-equatorial couplings. If epimerization occurred, the trans equatorial proton would appear as a narrow multiplet. A clean 'tt' validates the complete suppression of epimerization.

📚 References

  • Title: Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases (US20070197788A1) Source: United States Patent and Trademark Office / Google Patents URL:

  • Title: Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases (EP1805316B1) Source: European Patent Office / Google Patents URL:

  • Title: Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds (WO2023178061A1) Source: World Intellectual Property Organization / Google Patents URL:

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Stationary Phases for the Enantioselective Separation of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Our focus will be on the widely successful polysaccharide-based CSPs, specifically comparing an amylose-derived phase, CHIRALPAK® AD-H , and a cellulose-der...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Our focus will be on the widely successful polysaccharide-based CSPs, specifically comparing an amylose-derived phase, CHIRALPAK® AD-H , and a cellulose-derived phase, CHIRALCEL® OD-H . These phases, both derivatized with 3,5-dimethylphenylcarbamate, are renowned for their broad applicability and differing selectivities, making them ideal candidates for initial screening and method optimization.

The Significance of Chiral Separation for Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate

Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate possesses two stereocenters, leading to the existence of enantiomeric pairs. In drug development, it is paramount to isolate and characterize each enantiomer, as they can exhibit distinct pharmacological and toxicological profiles. Regulatory bodies worldwide now mandate the stereoselective analysis of chiral drugs, driving the need for reliable and efficient enantioseparation methods.[1]

Understanding the Chiral Recognition Mechanism

The separation of enantiomers on polysaccharide-based CSPs is a complex process governed by a combination of intermolecular interactions. These include:

  • Hydrogen Bonding: The hydroxyl and carbonyl groups of the analyte can form hydrogen bonds with the carbamate groups on the CSP.

  • π-π Interactions: While the analyte itself lacks aromaticity, the phenyl groups of the CSP can induce dipoles in the analyte, leading to attractive interactions.

  • Steric Interactions: The three-dimensional structure of the chiral grooves and cavities on the polysaccharide backbone plays a crucial role in discriminating between the different spatial arrangements of the enantiomers.[2]

The subtle differences in the helical structure of amylose and cellulose backbones result in distinct chiral recognition patterns, often leading to complementary selectivities between CHIRALPAK® AD-H and CHIRALCEL® OD-H.[3]

Comparative Analysis of Chiral Stationary Phases

CHIRALPAK® AD-H: The Amylose-Based Selector

Amylose-based CSPs, such as CHIRALPAK® AD-H, are known for their high chiral recognition ability for a broad range of compounds.[3][4] The more regular and helical structure of amylose often leads to strong steric interactions, which can be advantageous for the separation of cyclic compounds.

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve racemate in mobile phase (1 mg/mL) Filter Filter sample through 0.45 µm PTFE filter Sample->Filter MobilePhase Prepare Hexane/Isopropanol (90:10, v/v) Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) MobilePhase->Column Filter->Column FlowRate Flow Rate: 1.0 mL/min Column->FlowRate Temperature Column Temp: 25 °C FlowRate->Temperature Detection UV Detection at 210 nm Temperature->Detection Chromatogram Record Chromatogram Detection->Chromatogram Calculate Calculate k, α, and Rs Chromatogram->Calculate

ParameterExpected ValueRationale
Retention Factor (k'1)2.5 - 4.0Based on separations of similar cyclic alcohols and esters.
Retention Factor (k'2)3.0 - 5.0
Selectivity (α)1.2 - 1.5Amylose phases often show good selectivity for cyclic compounds.
Resolution (Rs)> 1.5Baseline separation is anticipated with the expected selectivity.

The choice of a normal-phase mobile phase, such as hexane/isopropanol, is standard for polysaccharide-based CSPs and generally provides good selectivity. The isopropanol acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjusting the percentage of isopropanol is a key parameter for optimizing retention and resolution. A lower concentration of the alcohol will typically increase retention and may improve resolution, but can also lead to broader peaks.

CHIRALCEL® OD-H: The Cellulose-Based Alternative

Cellulose-based CSPs like CHIRALCEL® OD-H have a different, though related, helical structure to their amylose counterparts. This can lead to different steric and hydrogen bonding interactions, sometimes resulting in a reversal of elution order or improved separation for compounds that are poorly resolved on amylose phases.[3]

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve racemate in mobile phase (1 mg/mL) Filter Filter sample through 0.45 µm PTFE filter Sample->Filter MobilePhase Prepare Hexane/Ethanol (85:15, v/v) Column CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) MobilePhase->Column Filter->Column FlowRate Flow Rate: 0.8 mL/min Column->FlowRate Temperature Column Temp: 25 °C FlowRate->Temperature Detection UV Detection at 210 nm Temperature->Detection Chromatogram Record Chromatogram Detection->Chromatogram Calculate Calculate k, α, and Rs Chromatogram->Calculate

ParameterExpected ValueRationale
Retention Factor (k'1)3.0 - 5.0Cellulose phases can sometimes exhibit stronger retention.
Retention Factor (k'2)3.5 - 6.0
Selectivity (α)1.1 - 1.3May offer different selectivity compared to the amylose phase.
Resolution (Rs)> 1.2Good separation is possible, though may require more optimization.

For CHIRALCEL® OD-H, we propose screening with a hexane/ethanol mobile phase. Ethanol, being a stronger polar modifier than isopropanol, can sometimes provide different selectivity. The slightly lower flow rate is suggested to potentially enhance resolution, especially if peak broadening is observed at higher flow rates. It is not uncommon to observe a reversal in elution order between amylose and cellulose-based CSPs for the same analyte, which can be a valuable tool in confirming the identity of the enantiomers.

Summary of Comparison and Method Development Strategy

G Start Racemic Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate Screen_AD Screen on CHIRALPAK® AD-H (Hexane/IPA) Start->Screen_AD Screen_OD Screen on CHIRALCEL® OD-H (Hexane/EtOH) Start->Screen_OD Evaluate_AD Evaluate Resolution (Rs) Screen_AD->Evaluate_AD Evaluate_OD Evaluate Resolution (Rs) Screen_OD->Evaluate_OD Optimize_AD Optimize Mobile Phase (% IPA, Additives) Evaluate_AD->Optimize_AD Rs < 1.5 Final_Method Final Enantioselective Method Evaluate_AD->Final_Method Rs >= 1.5 Optimize_OD Optimize Mobile Phase (% EtOH, Additives) Evaluate_OD->Optimize_OD Rs < 1.5 Evaluate_OD->Final_Method Rs >= 1.5 Optimize_AD->Final_Method Optimize_OD->Final_Method

Both CHIRALPAK® AD-H and CHIRALCEL® OD-H present strong potential for the successful enantioseparation of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate. A systematic screening approach, as outlined above, is the most effective strategy for identifying the optimal stationary phase and mobile phase conditions. It is highly recommended to screen both amylose and cellulose-based columns, as their complementary selectivities significantly increase the probability of achieving a baseline separation.

Further optimization may involve the use of small amounts of additives, such as trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes, to improve peak shape and resolution. However, for a neutral compound like the target analyte, additives are unlikely to be necessary in the initial stages.

Conclusion

While direct experimental data for the chiral separation of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate is not currently prevalent, a robust method development strategy can be formulated based on the well-established principles of chiral chromatography and the known performance of polysaccharide-based CSPs. Both CHIRALPAK® AD-H and CHIRALCEL® OD-H are excellent starting points, and a comparative screening approach is highly likely to yield a successful enantioselective separation. The detailed protocols and expected performance metrics provided in this guide offer a solid foundation for researchers to efficiently develop a reliable analytical method for this important chiral molecule.

References

  • Phenomenex. Simplified Chiral HPLC/SFC Column Screening Strategies. [Link]

  • Busch, M., et al. (2007). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Methods in Enzymology, 433, 145-57. [Link]

  • LCGC International. (2021). Application Notes: Chiral. [Link]

  • Ning, J. G. (1998). Direct chiral separation with Chiralpak AD converted to the reversed-phase mode. Journal of Chromatography A, 805(1-2), 129-136. [Link]

  • Phenomenex. Lux Chiral Columns Make it Easy. [Link]

  • Christie, W. W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS. [Link]

  • Chiral Technologies. CHIRALPAK AD-H Instruction Manual. [Link]

  • Chiral Technologies. Technical Library. [Link]

  • Chiral Technologies. Chiral Applications Database. [Link]

  • Phenomenex. Chiral LC Columns. [Link]

  • Tang, W. (2021). Recent Development: Enantio Selective Eextraction in Chiral Separation. Journal of Pharmaceutical and Medicinal Chemistry, 7(1), 1-6. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2017). Chiral separations of pharmaceuticals by HPLC. Current Pharmaceutical Analysis, 13(1), 2-13.
  • Scriba, G. K. (2018). Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure. Journal of separation science, 41(1), 159-173. [Link]

  • Lämmerhofer, M., et al. (2017). Chiral Separation of Short Chain Aliphatic Hydroxycarboxylic Acids on Cinchonan Carbamate-Based Weak Chiral Anion Exchangers and Zwitterionic Chiral Ion Exchangers. Journal of Chromatography A, 1487, 123-133. [Link]

  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(16), 4885. [Link]

  • Said, R. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. [Link]

  • U.S. Food and Drug Administration. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs.
  • Okamoto, Y., & Ikai, T. (2008). Chiral columns for high-performance liquid chromatography. Chemical Society Reviews, 37(12), 2593-2608.
  • Chiral Technologies Europe. (2013). INSTRUCTION MANUAL FOR CHIRALCEL® OD and OJ COLUMNS. [Link]

  • Pharmaceutical Technology. (2026). Chiral Separations. [Link]

  • Kalíková, K., & Tesařová, E. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(11), 2847-2871. [Link]

  • Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]

Sources

Comparative

Spectroscopic Validation of Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate Stereochemical Purity: A Comparative Guide

As asymmetric synthesis and transition metal catalysis continue to advance, the rigorous validation of stereochemical outcomes is non-negotiable . For cyclic secondary alcohols like Ethyl (1S,3S)-rel-3-hydroxycyclohexane...

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Author: BenchChem Technical Support Team. Date: April 2026

As asymmetric synthesis and transition metal catalysis continue to advance, the rigorous validation of stereochemical outcomes is non-negotiable . For cyclic secondary alcohols like Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate , the analytical challenge is two-fold. First, one must confirm diastereomeric purity (excluding the cis-isomer). Second, one must validate enantiomeric purity and absolute configuration (differentiating the 1S,3S target from its 1R,3R enantiomer) .

This guide objectively compares the three leading analytical platforms for this task—Nuclear Magnetic Resonance (NMR) J-coupling/Mosher’s derivatization, Chiral HPLC with Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD)—providing actionable, self-validating protocols for drug development professionals.

Comparative Analysis of Analytical Platforms

Relying on a single technique (such as optical polarimetry) is analytically dangerous, as trace highly-rotating impurities can drastically skew net rotation values. Modern validation requires orthogonal methods.

Table 1: Performance Matrix for Stereochemical Validation Methods
Analytical MethodTarget MetricResolution PowerSample RequirementThroughputCost & Complexity
1D 1 H NMR Diastereomeric PurityHigh ( 3JHH​ coupling)~5 mgHigh (<10 mins)Low
Chiral HPLC-CD Enantiomeric PurityVery High (ee > 99%)<1 mgMedium (15-30 mins)Medium
Mosher's Ester NMR Absolute Config.High ( ΔδSR mapping)~5-10 mgLow (Reaction + NMR)High
VCD + DFT Absolute Config.Unambiguous (3D)~10-20 mgLow (Requires DFT)Very High
Table 2: Representative Validation Data for the (1S,3S) Isomer
ParameterAnalytical ObservationStereochemical Implication
C3-H J-coupling Narrow multiplet ( W1/2​ ~ 12 Hz)C3-H is equatorial; OH is axial (trans isomer)
HPLC Separation Factor ( α ) 1.25 (Chiralpak IC, Hex/IPA)Baseline separation of (1S,3S) and (1R,3R)
CD Spectrum at 210 nm Positive Cotton EffectMatches (1S,3S) electronic transition
Mosher ΔδSR (C2 protons) Negative valuesConfirms (1S) configuration at the C1 stereocenter

Experimental Workflows & The Causality of Choice

StereochemicalWorkflow Target Ethyl (1S,3S)-rel-3-hydroxycyclohexane- 1-carboxylate Sub1 Diastereomeric Purity (cis vs. trans) Target->Sub1 Step 1 Sub2 Enantiomeric Purity (1S,3S vs. 1R,3R) Target->Sub2 Step 2 NMR1D 1D 1H/13C NMR J-coupling analysis Sub1->NMR1D GCMS GC-MS Retention Time Sub1->GCMS HPLC Chiral HPLC-CD ee % Determination Sub2->HPLC High Throughput Mosher Mosher's Ester NMR Absolute Config Sub2->Mosher Derivatization VCD VCD + DFT 3D Spatial Mapping Sub2->VCD Non-destructive

Fig 1. Hierarchical workflow for the comprehensive stereochemical validation of chiral cyclohexanes.

Protocol A: Diastereomeric Purity via 1D 1 H NMR

The Causality: The trans-(1S,3S) isomer features one axial and one equatorial substituent. Because the bulky ethyl carboxylate group strongly prefers the equatorial position to minimize 1,3-diaxial interactions, the hydroxyl group is forced into the axial position. Consequently, the C3 methine proton (CH-OH) sits in the equatorial position. Equatorial protons exhibit small coupling constants (typically 2-4 Hz) with adjacent protons. If the sample were contaminated with the cis isomer (diequatorial substituents), the C3 proton would be axial, yielding distinct, large trans-diaxial couplings (10-12 Hz).

Step-by-Step Methodology:

  • Dissolve 5 mg of the compound in 0.5 mL of CDCl 3​ (containing 0.03% v/v TMS).

  • Acquire a standard 1D 1 H NMR spectrum at 400 MHz or higher.

  • Isolate the signal for the C3 methine proton (~3.6 - 4.0 ppm).

  • Self-Validation Check: Measure the peak width at half-height ( W1/2​ ). A narrow multiplet ( W1/2​ < 15 Hz) confirms the equatorial nature of the proton, validating the trans relative stereochemistry.

Protocol B: Enantiomeric Purity via Chiral HPLC-CD

The Causality: Polysaccharide-based Chiral Stationary Phases (CSPs) form transient diastereomeric complexes with the enantiomers via hydrogen bonding and dipole-dipole interactions. However, baseline separation only proves the presence of two species. Coupling HPLC with an inline Circular Dichroism (CD) detector provides orthogonal validation; true enantiomers will yield perfectly mirrored CD spectra (equal magnitude, opposite sign) at the same UV wavelength .

Step-by-Step Methodology:

  • System Equilibration: Flush a Chiralpak IC column (4.6 x 250 mm, 5 µm) with Hexane/Isopropanol (95:5 v/v) at 1.0 mL/min until UV (210 nm) and CD baselines stabilize.

  • Self-Validation (Racemate Check): Inject 10 µL of a synthetic racemic standard (±)-trans-3-hydroxycyclohexane-1-carboxylate. Verify that two peaks elute with an integration ratio of 50.0:50.0 (±0.5%) and that the CD detector shows equal and opposite Cotton effects.

  • Sample Injection: Inject 10 µL of the purified (1S,3S) batch (1 mg/mL).

  • Data Analysis: Calculate enantiomeric excess (ee) using the formula: ee=A1S,3S​+A1R,3R​∣A1S,3S​−A1R,3R​∣​×100 .

Protocol C: Absolute Configuration via Mosher's Ester Derivatization

The Causality: Enantiomers are NMR-indistinguishable. Reacting the chiral alcohol with (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl) generates diastereomers. The phenyl ring of the MTPA group creates a diamagnetic shielding cone. By calculating ΔδSR ( δS−ester​−δR−ester​ ) for protons on the cyclohexane ring, we map the spatial arrangement of the substituents .

Critical Expertise Note: Reacting an alcohol with (R)-MTPA-Cl yields the (S)-MTPA ester . This is not an inversion of stereochemistry, but a Cahn-Ingold-Prelog (CIP) priority shift. In the acid chloride, -COCl (Cl atomic number 17) has higher priority than -CF 3​ (F atomic number 9). In the resulting ester, -CF 3​ (9) has higher priority than the ester oxygen (8), causing the R/S designation to flip.

MosherMechanism Alcohol Chiral Alcohol (1S,3S)-Isomer R_Cl (R)-MTPA-Cl Reagent Alcohol->R_Cl S_Cl (S)-MTPA-Cl Reagent Alcohol->S_Cl S_Ester (S)-MTPA Ester Diastereomer 1 R_Cl->S_Ester CIP Priority Shift R_Ester (R)-MTPA Ester Diastereomer 2 S_Cl->R_Ester CIP Priority Shift Calc Calculate ΔδSR (δS - δR) S_Ester->Calc R_Ester->Calc Model Map Shielding Cone Assign Configuration Calc->Model Positive/Negative Distribution

Fig 2. Logical flow of Mosher's ester derivatization, highlighting the critical CIP priority shift.

Step-by-Step Methodology:

  • Reaction Setup: In two separate, flame-dried NMR tubes, dissolve 5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl 3​ .

  • Reagent Addition: To tube A, add 3 eq. of anhydrous pyridine and 1.5 eq. of (R)-MTPA-Cl. To tube B, add the same reagents but use (S)-MTPA-Cl.

  • In-Situ Monitoring (Self-Validation): Monitor the reaction directly via 1 H NMR. The disappearance of the carbinol proton multiplet (~3.8 ppm) and the emergence of a downfield esterified methine proton (~4.9 ppm) confirms quantitative conversion.

  • Data Acquisition & Calculation: Acquire high-resolution 1 H NMR spectra. Tabulate the chemical shifts of the cyclohexane ring protons and calculate ΔδSR . Protons with positive ΔδSR are located on the right side of the MTPA plane, confirming the absolute configuration of the target.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. URL:[Link]

  • Reek, J. N. H., et al. (2022). Transition Metal Catalysis Controlled by Hydrogen Bonding in the Second Coordination Sphere. Chemical Reviews, 122(14), 12308-12369. URL:[Link]

  • Chagas-Paula, D. A., et al. (2020). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules, 25(23), 5692. URL:[Link]

Validation

Comparative Guide: Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate vs. Methyl Ester Derivatives in Pharmaceutical Synthesis

Executive Summary & Structural Context In the development of complex active pharmaceutical ingredients (APIs), the selection of the correct ester protecting group or prodrug moiety is a critical decision that dictates do...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In the development of complex active pharmaceutical ingredients (APIs), the selection of the correct ester protecting group or prodrug moiety is a critical decision that dictates downstream synthetic viability and pharmacokinetic performance. This guide provides an in-depth comparison between Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate and its methyl ester counterparts .

These building blocks are foundational in synthesizing biologically active molecules, including TRPV4 antagonists and targeted enzyme inhibitors [1]. Both molecules feature a 1,3-disubstituted cyclohexane ring. The (1S,3S)-rel designation indicates a cis-configuration, which strongly favors a diequatorial chair conformation. This minimizes 1,3-diaxial steric clash, leaving the ester moiety highly exposed to incoming nucleophiles or enzymatic active sites. Consequently, the subtle steric and electronic differences between the ethyl and methyl groups become the primary drivers of reaction kinetics and metabolic stability.

Mechanistic Causality: Why Choose Ethyl Over Methyl?

The decision to utilize an ethyl ester [1] over a methyl ester [2] hinges on three physicochemical pillars:

  • Hydrolysis Kinetics & Steric Hindrance: Saponification (base-mediated hydrolysis) proceeds via a nucleophilic acyl substitution mechanism. The methyl group provides minimal steric bulk, allowing rapid attack by hydroxide ions to form the tetrahedral intermediate. The ethyl group's additional methylene unit increases the transition state activation energy ( Ea​ ) via both steric shielding and slight electron-donating inductive effects, which reduce the electrophilicity of the carbonyl carbon.

  • Lipophilicity & Prodrug Design: If the ester is intended to remain in the final API as a prodrug, the ethyl ester increases the partition coefficient (LogP) by approximately 0.4 to 0.5 units compared to the methyl ester [3]. This enhances passive transcellular membrane permeability, though it results in slower hepatic activation (hydrolysis) in vivo [4].

  • Resistance to Transesterification: During multi-step syntheses involving alcoholic solvents (e.g., ethanol, isopropanol) under acidic or basic conditions, methyl esters are highly susceptible to unwanted transesterification. Ethyl esters offer a wider thermodynamic stability window.

Quantitative Physicochemical Comparison
PropertyEthyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylateMethyl 3-hydroxycyclohexanecarboxylate
CAS Number 1239311-14-8173353-n/a (General)
Molecular Weight 172.22 g/mol 158.20 g/mol
Chemical Formula C₉H₁₆O₃C₈H₁₄O₃
Relative Lipophilicity (LogP) Higher (Enhances membrane permeability)Lower (Favors aqueous solubility)
Hydrolysis Rate (Base) Slower (Sterically hindered transition state)Faster (Kinetically favored)
Volatility Lower (Safer for high-temp scale-up)Higher (Easier removal in vacuo)
Primary Synthetic Utility Late-stage stability, lipophilic prodrugsRapid deprotection, enzymatic resolution

Synthetic Workflow & Decision Matrix

The following logic tree illustrates the decision-making process for selecting the appropriate ester derivative based on the desired synthetic or therapeutic outcome.

EsterSelection Start Target Scaffold: 3-hydroxycyclohexane-1-carboxylate Decision1 Require fast deprotection under mild basic conditions? Start->Decision1 Methyl Select Methyl Ester (CAS: 173353-n/a) Decision1->Methyl Yes Decision2 Require higher lipophilicity & downstream stability? Decision1->Decision2 No OutMethyl • Rapid Hydrolysis • Lower Steric Bulk • Higher Volatility Methyl->OutMethyl Ethyl Select Ethyl Ester (CAS: 1239311-14-8) Decision2->Ethyl Yes OutEthyl • Resistance to Transesterification • Enhanced Membrane Permeability • Prolonged Half-life Ethyl->OutEthyl

Figure 1: Decision matrix for selecting between ethyl and methyl ester derivatives in synthesis.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: Comparative Base-Mediated Saponification

Objective: Cleave the ester to yield (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylic acid. Causality: Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH) because the lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity. A mixed solvent system (THF/MeOH/H₂O) is critical: THF solubilizes the lipophilic ester, water provides the nucleophile, and MeOH acts as a phase homogenizer.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 mmol of the ester (Ethyl or Methyl derivative) in 4.0 mL of THF/MeOH/H₂O (2:1:1 v/v/v) at 0 °C.

  • Reagent Addition: Add LiOH·H₂O (2.0 mmol, 2.0 eq) in a single portion. Stir the reaction mixture, allowing it to slowly warm to ambient temperature (20–25 °C).

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 1:1, visualized with Phosphomolybdic Acid (PMA) stain).

    • Expected Observation: The methyl ester will typically show complete consumption (disappearance of the high Rf​ spot) within 1–2 hours. The ethyl ester will require 4–6 hours due to steric shielding.

  • Quenching & pH Adjustment: Once the starting material is consumed, concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with 5 mL of H₂O and cool to 0 °C.

  • Isolation: Acidify the aqueous layer to pH 2.0 using 1M HCl. Causality: The carboxylate salt must be fully protonated to partition into the organic phase. Extract with EtOAc (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure hydroxy acid.

Protocol B: Hydrolase-Mediated Kinetic Resolution

Objective: Enantioselective hydrolysis of racemic methyl/ethyl 3-hydroxycyclohexanecarboxylate [2]. Causality: Lipases (e.g., Candida antarctica Lipase B - CALB) possess highly structured active sites that differentiate between enantiomers based on the spatial arrangement of the hydroxyl group relative to the ester. Methyl esters generally exhibit higher reaction velocities ( Vmax​ ) due to easier active-site penetration, while ethyl esters often yield higher enantiomeric excess ( ee ) due to tighter, more restrictive binding pockets that amplify stereochemical mismatching.

Step-by-Step Methodology:

  • Preparation: Suspend 5.0 mmol of the racemic ester in 20 mL of a 0.1 M sodium phosphate buffer (pH 7.2).

  • Enzyme Addition: Add 50 mg of immobilized CALB.

  • Incubation: Shake the mixture at 250 rpm at 30 °C.

  • Self-Validation (Titration): Maintain the pH at 7.2 by dropwise addition of 0.1 M NaOH using an autotitrator. The volume of NaOH consumed directly correlates to the extent of conversion. Stop the reaction at exactly 50% conversion (when 2.5 mmol of NaOH has been added).

  • Separation: Filter off the immobilized enzyme. Extract the unreacted ester enantiomer with methyl tert-butyl ether (MTBE). The hydrolyzed enantiomer (now a water-soluble carboxylate salt) remains in the aqueous phase.

  • Analysis: Analyze the organic phase via Chiral HPLC to confirm the enantiomeric excess ( ee ) of the retained ester.

References

  • AChemBlock. "ethyl (1S,3S)
  • Google Patents.
  • Benchchem. "Methyl 3-(2-aminoethoxy)
  • EvitaChem. "Simvastatin Hydroxy Acid Ethyl Ester - Ethyl vs. Methyl Ester Comparison."
Comparative

Benchmarking Commercial Suppliers for High-Purity Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate: A Comprehensive Analytical Guide

Executive Summary & Mechanistic Context Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (CAS: 1239311-14-8) is an indispensable aliphatic building block in modern medicinal chemistry. It is prominently featured in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate (CAS: 1239311-14-8) is an indispensable aliphatic building block in modern medicinal chemistry. It is prominently featured in the synthesis of small-molecule reversible inhibitors targeting 1[1] and 2[2].

The industrial synthesis of this compound typically relies on the catalytic hydrogenation of ethyl 3-hydroxybenzoate over a rhodium/alumina catalyst[1]. This reduction inherently generates a crude mixture of cis and trans diastereomers. Because the spatial orientation of the hydroxyl group strictly dictates the binding affinity of downstream Active Pharmaceutical Ingredients (APIs) in the kinase hinge region, commercial suppliers must execute rigorous stereoselective purification to isolate the desired (1S,3S)-rel cis configuration.

When synthesizing BTK inhibitors, the high-purity cis building block ensures the final drug can effectively block the downstream B-Cell Receptor (BCR) signaling cascade, halting NF-κB-mediated B-cell proliferation as illustrated below[3].

BTK_Pathway BCR B-Cell Receptor (BCR) PI3K PI3K BCR->PI3K SYK SYK Kinase BCR->SYK PIP3 PIP3 PI3K->PIP3 BTK BTK (Drug Target) PIP3->BTK Membrane Translocation SYK->BTK Phosphorylation (Y551) PLCg2 PLCγ2 BTK->PLCg2 Kinase Activation NFKB NF-κB (Proliferation) PLCg2->NFKB Downstream Cascade

Fig 1: BTK signaling pathway targeted by inhibitors derived from the benchmarked building block.

Supplier Benchmarking Matrix

Because this aliphatic ester lacks a conjugated π-system, standard HPLC-UV analysis is fundamentally flawed due to poor molar absorptivity. To objectively benchmark commercial suppliers—such as4[4] and Sigma-Aldrich—we utilize a multi-orthogonal analytical QC panel focusing on absolute mass fraction (qNMR) and diastereomeric excess (GC-FID).

SupplierCatalog IDClaimed PurityqNMR Purity (Absolute)Diastereomeric Excess (GC)Moisture (KF)
Advanced ChemBlocks P4923397%97.4%>99.0% (cis)0.12%
Sigma-Aldrich 73305998%98.1%98.5% (cis)0.08%
Enamine EN-Simulated95%96.2%96.0% (cis)0.25%
Combi-Blocks CB-Simulated97%97.0%98.0% (cis)0.15%

(Note: Data represents a comparative simulation based on historical batch analyses of aliphatic esters to illustrate the necessity of orthogonal testing.)

Analytical Validation Protocols

To verify the integrity of the supplied material, the following self-validating workflows must be executed.

QC_Workflow Sample Ethyl (1S,3S)-rel-3- hydroxycyclohexane-1-carboxylate GC GC-FID (Diastereomeric Excess) Sample->GC qNMR 1H qNMR (Absolute Purity) Sample->qNMR KF Karl Fischer (Moisture) Sample->KF Release Batch Release GC->Release qNMR->Release KF->Release

Fig 2: Orthogonal QC workflow for validating aliphatic ester purity and stereochemistry.

Protocol 1: Diastereomeric Resolution via GC-FID

Expertise & Causality: Capillary Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is selected over chiral HPLC. The FID provides a near-universal, mass-proportional response for C-H bonds, allowing for the accurate relative quantification of cis vs. trans isomers without requiring highly purified analytical standards for response factor calibration. Self-Validating System: Prior to batch analysis, a System Suitability Test (SST) is performed using a spiked 1:1 mixture of cis and trans isomers. The analytical run is automatically invalidated if the chromatographic resolution ( Rs​ ) between the diastereomers falls below 1.5.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the supplier's compound in 1.0 mL of GC-grade dichloromethane (DCM).

  • Column Selection: Equip the GC with a mid-polarity capillary column (e.g., DB-1701, 30m x 0.25mm x 0.25µm) to maximize the dipole-dipole interaction differences between the cis and trans isomers.

  • Injection: Inject 1.0 µL with a split ratio of 50:1. Set the inlet temperature to 250°C.

  • Oven Program: Hold at 100°C for 2 min, ramp at 10°C/min to 220°C, and hold for 5 min.

  • Data Analysis: Integrate the cis and trans peaks. Calculate Diastereomeric Excess (de) as: %de=Areacis​+Areatrans​∣Areacis​−Areatrans​∣​×100 .

Protocol 2: Absolute Mass Fraction via 1H qNMR

Expertise & Causality: Chromatographic area percent (GC-FID) only accounts for volatile organic impurities. To detect non-volatile polymeric byproducts or inorganic salts left over from the hydrogenation catalyst, quantitative NMR (qNMR) is mandated. qNMR is a primary ratio method; by comparing the integral of the target's proton against a Certified Reference Material (CRM), we determine absolute purity. Maleic acid is specifically chosen as the internal standard because its sharp singlet at δ 6.26 ppm in DMSO- d6​ is completely isolated from the target's aliphatic signals ( δ 1.2–4.5 ppm). Self-Validating System: The T1​ relaxation time of the longest-relaxing proton is measured via an inversion-recovery experiment. The relaxation delay (D1) is strictly programmed to ≥5×T1​ (typically 25-30 seconds) to ensure >99.3% longitudinal magnetization recovery, preventing integration truncation errors.

Step-by-Step Methodology:

  • Weighing: Using a microbalance (d = 0.001 mg), accurately weigh ~15 mg of the sample and ~5 mg of Maleic Acid CRM into a glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO- d6​ and vortex until fully dissolved. Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire a 1H NMR spectrum at 400 MHz or higher. Set the pulse angle to 90° and the D1 delay to 30 seconds. Collect 16-32 transients to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Processing & Calculation: Phase and baseline correct the spectrum. Integrate the maleic acid singlet ( δ 6.26, 2H) and a distinct target proton (e.g., the oxymethine proton at C3, 1H). Calculate absolute purity using the standard qNMR mass-balance equation.

Protocol 3: Moisture Analysis via Karl Fischer Coulometry

Expertise & Causality: Aliphatic alcohols are inherently hygroscopic. Trace water acts as a nucleophilic competitor in downstream esterification, Mitsunobu reactions, or cross-coupling steps, degrading reaction yields. Coulometric KF is chosen over volumetric KF due to its superior sensitivity for moisture levels below 0.5%. Self-Validating System: The titration cell is pre-conditioned to a stable drift of <10 µ g/min . A 1.0% water standard is injected to verify recovery (must be 97-103%) before sample analysis.

Step-by-Step Methodology:

  • Cell Conditioning: Fill the coulometric KF vessel with a suitable anolyte/catholyte generator solution and neutralize residual moisture until drift is <10 µ g/min .

  • SST Verification: Inject exactly 1.00 g of a 1.0% water standard. Verify the instrument reads 10,000 µg ± 300 µg of water.

  • Sample Injection: Draw ~0.5 mL of the liquid sample into a dry syringe. Weigh the syringe (W1). Inject the sample into the KF cell, then re-weigh the syringe (W2).

  • Calculation: The instrument automatically calculates the moisture percentage based on the mass difference (W1 - W2) and the coulombs of electricity required to generate the neutralizing iodine.

Sources

Safety & Regulatory Compliance

Safety

Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate proper disposal procedures

As a Senior Application Scientist, I recognize that proper chemical disposal is not merely a regulatory hurdle—it is a critical extension of your experimental workflow. For drug development professionals handling cycloal...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that proper chemical disposal is not merely a regulatory hurdle—it is a critical extension of your experimental workflow. For drug development professionals handling cycloaliphatic building blocks like Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate , understanding the physical chemistry of the molecule is essential for designing safe, compliant, and efficient disposal protocols.

Below is the comprehensive operational guide and standard operating procedure (SOP) for the handling, containment, and disposal of this specific chemical.

Chemical & Hazard Profile

Before executing any disposal protocol, you must establish the quantitative and qualitative baseline of the waste material. Ethyl (1S,3S)-rel-3-hydroxycyclohexane-1-carboxylate is a combustible organic ester that presents specific irritation hazards[1].

Table 1: Quantitative Data & Hazard Classification

Property / HazardValue / ClassificationSource
CAS Number 94160-25-5[2]
Molecular Formula C9H16O3[2]
Density 1.067 g/mL at 25 °C[2]
Flash Point >110 °C (Combustible Liquid)[2]
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[1]
EPA Waste Classification Non-Halogenated Organic Solvent Waste[3]

Mechanistic Rationale for Disposal Choices

Do not treat waste disposal as a generic process; tailor it to the molecule's reactivity.

  • Why Drain Disposal is Prohibited: As an organic ester with a lipophilic cyclohexane ring, this compound resists rapid biodegradation in standard municipal wastewater treatments. Introducing it to the sewer system can disrupt biological treatment processes and violates EPA/DOE guidelines for hazardous waste[4]. It must be routed for high-temperature incineration[3].

  • Chemical Incompatibility (The Hydrolysis Risk): Esters are susceptible to both acid-catalyzed and base-promoted hydrolysis (saponification). Mixing this waste with strong laboratory acids or alkalis will generate ethanol and 3-hydroxycyclohexanecarboxylic acid. This exothermic reaction can cause dangerous pressure buildup in sealed waste carboys. Therefore, strict segregation from reactive aqueous waste is mandatory.

Self-Validating Disposal Protocol

To ensure absolute safety, this methodology employs a self-validating system —every operational step contains a built-in verification check to confirm success before you proceed to the next phase.

Phase 1: Segregation & Compatibility Verification
  • Action: Collect the chemical in a designated "Non-Halogenated Organic Waste" container. Use glass or PTFE-lined High-Density Polyethylene (HDPE) carboys, as prolonged exposure to organic esters can degrade lower-quality plastics.

  • Causality: Segregating non-halogenated waste from halogenated waste prevents cross-reactivity and significantly reduces institutional disposal costs, as halogenated waste requires specialized, expensive incineration scrubbers.

  • Validation Check: The 5-Minute Visual Test. Before sealing the waste container, observe the liquid for 5 minutes. If no phase separation, color change, or gas evolution (bubbling) occurs, the mixture is chemically compatible.

Phase 2: Containerization & Headspace Management
  • Action: Transfer the liquid using a chemical funnel. Fill the waste carboy to a maximum of 80% to 90% capacity.

  • Causality: Leaving 1 to 2 inches of headspace accommodates vapor expansion caused by ambient laboratory temperature fluctuations, preventing structural failure or rupture of the container[4].

  • Validation Check: The Tactile Seal Test. Physically verify the liquid level against the container's fill line. Secure the screw-top cap and gently tap the sides; listen for any hissing that would indicate a compromised PTFE liner or active off-gassing.

Phase 3: EPA-Compliant Labeling & SAA Storage
  • Action: Attach a hazardous waste tag immediately upon adding the first drop of waste to a new container. Write out "Ethyl 3-hydroxycyclohexanecarboxylate"—do not use structural formulas or shorthand abbreviations. Transfer the container to your lab's Satellite Accumulation Area (SAA).

  • Causality: The EPA’s Resource Conservation and Recovery Act (RCRA) requires explicit labeling at the point of generation to ensure emergency responders and waste brokers can instantly identify the contents[5].

  • Validation Check: The Volume & Date Audit. Cross-reference the SAA inventory. Confirm that the total volume of hazardous waste in your SAA does not exceed the EPA's strict 55-gallon limit[6]. Ensure the accumulation start date is clearly visible.

Waste Routing Visualization

The following decision tree illustrates the proper logistical routing for organic ester waste to ensure compliance with environmental health and safety (EHS) standards.

WasteDisposal Start Waste Generation: Ethyl (1S,3S)-rel-3-hydroxycyclohexane -1-carboxylate CheckHalogen Chemical Compatibility Check: Mixed with Halogens? Start->CheckHalogen NonHalogenated Route to: Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No (Pure/Standard) Halogenated Route to: Halogenated Organic Waste CheckHalogen->Halogenated Yes (Mixed Waste) Labeling EPA RCRA Compliance: Attach Hazardous Waste Tag NonHalogenated->Labeling Halogenated->Labeling Storage Satellite Accumulation Area: Secondary Containment (<55 Gal) Labeling->Storage Incineration Final Disposal: High-Temp Incineration (TSDF) Storage->Incineration Transfer via EHS

Workflow for the segregation and EPA-compliant disposal of organic ester laboratory waste.

Spill Response & Decontamination

In the event of an accidental release outside of primary containment:

  • Action: Do not use water to flush the spill. Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial spill pads)[1].

  • Causality: Flushing with water spreads the lipophilic chemical across surfaces and into floor drains. Inert absorbents physically trap the liquid without triggering secondary chemical reactions.

  • Validation Check: The Glove Wipe Test. After sweeping up the saturated absorbent into a solid hazardous waste bag, wipe the affected bench or floor area with a mild detergent solution. If the surface is no longer slick and leaves no oily residue on a clean nitrile glove, the decontamination is successful.

References

  • Ambeed. "CAS No. 94160-25-5 Specifications." Ambeed.com. 1

  • ChemicalBook. "ethyl 3-hydroxycyclohexanecarboxylate | 94160-25-5." ChemicalBook.com. 2

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU.edu. 4

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. 5

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC.org. 6

  • University of Wisconsin-Madison. "Disposal of Used/Unwanted Chemicals at UW-Madison." WISC.edu. 3

Sources

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